molecular formula C8H13ClN2O B1607328 (2-Phenoxyethyl)hydrazine hydrochloride CAS No. 4230-21-1

(2-Phenoxyethyl)hydrazine hydrochloride

Cat. No.: B1607328
CAS No.: 4230-21-1
M. Wt: 188.65 g/mol
InChI Key: KDJBRRKMKRWPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenoxyethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Phenoxyethyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenoxyethyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBRRKMKRWPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962416
Record name (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4230-21-1
Record name (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: (2-Phenoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Phenoxyethyl)hydrazine Hydrochloride Chemical Structure Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Analysis, Synthetic Methodology, and Pharmacological Utility

Executive Summary

(2-Phenoxyethyl)hydrazine hydrochloride (CAS: 4230-21-1) is a hydrazine-based chemical intermediate and pharmacophore structurally analogous to the antidepressant Phenelzine.[1] Characterized by a phenoxy ether linkage coupled to a hydrazine moiety via an ethyl spacer, this compound serves as a critical probe in Monoamine Oxidase (MAO) inhibition studies and as a building block for nitrogen-containing heterocycles.[1]

This guide provides a rigorous technical analysis of the compound, detailing its structural properties, a self-validating synthesis protocol, and its handling requirements. It is designed for researchers requiring high-purity synthesis and analytical characterization of hydrazine derivatives.

Chemical Identity & Structural Analysis[2][3]

Core Chemical Data
PropertySpecification
Chemical Name (2-Phenoxyethyl)hydrazine hydrochloride
CAS Number 4230-21-1 (HCl salt); 3184-38-1 (Free base)
Molecular Formula

Molecular Weight 188.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
SMILES Cl.NNCCOC1=CC=CC=C1
Structural Bioisosterism

The compound is a bioisostere of Phenelzine (2-Phenylethylhydrazine).[1][3] The substitution of the


-methylene group with an ether oxygen introduces significant physicochemical changes:
  • Electronic Effect: The oxygen atom acts as a hydrogen bond acceptor, potentially altering binding affinity within the MAO active site compared to the hydrophobic alkyl chain of Phenelzine.

  • Metabolic Stability: The ether linkage is generally more resistant to oxidative metabolism than the benzylic carbons found in alkyl analogs, though the hydrazine moiety remains the primary site of reactivity.

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the core pharmacophore features.

StructureAnalysis Phenelzine Phenelzine (C8H12N2) MAO Inhibitor Drug Linker_Alk Alkyl Linker (Hydrophobic) Phenelzine->Linker_Alk Contains Warhead Hydrazine Moiety (Covalent Binding to MAO) Phenelzine->Warhead Active Site Phenoxy (2-Phenoxyethyl)hydrazine (C8H12N2O) Target Compound Linker_Eth Ether Linker (H-Bond Acceptor) Phenoxy->Linker_Eth Bioisosteric Replacement Phenoxy->Warhead Conserved Linker_Alk->Linker_Eth Structural Modification

Figure 1: Structural comparison between Phenelzine and (2-Phenoxyethyl)hydrazine, highlighting the bioisosteric ether replacement.

Synthetic Routes & Process Chemistry

Retrosynthetic Strategy

The most robust synthesis involves the nucleophilic substitution of a 2-phenoxyethyl halide with hydrazine hydrate.[1]

  • Challenge: Poly-alkylation. Hydrazine is a potent nucleophile; once mono-alkylated, the product is more nucleophilic than the starting material, leading to N,N-dialkylated impurities.[1]

  • Solution: Use a massive excess (5–10 equivalents) of hydrazine hydrate to statistically favor mono-alkylation.[1]

Validated Synthesis Protocol

Objective: Synthesis of 10g of (2-Phenoxyethyl)hydrazine HCl.

Reagents:

  • 2-Phenoxyethyl bromide (20.1 g, 100 mmol)[1]

  • Hydrazine hydrate (80% aq., 25 mL, ~400 mmol)

  • Ethanol (Abs., 100 mL)

  • Conc. HCl (12 M)

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Hydrazine hydrate (4 equiv.) in Ethanol (50 mL). Heat to a gentle reflux (

    
    ).
    
  • Addition: Dissolve 2-Phenoxyethyl bromide in Ethanol (50 mL). Add this solution dropwise to the refluxing hydrazine solution over 60 minutes.

    • Expert Insight: Slow addition into excess hydrazine is critical to suppress dimer formation (bis(2-phenoxyethyl)hydrazine).[1]

  • Completion: Reflux for an additional 3 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).[1] The starting bromide spot (

    
    ) should disappear.[1]
    
  • Workup (Free Base Isolation):

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Residual hydrazine is toxic.[1][4][5] Use a bleach trap for the rotary evaporator exhaust.

    • Resuspend the residue in Diethyl Ether (100 mL) and wash with 10% NaOH (2 x 50 mL) to remove hydrazine salts.[1]

    • Dry the organic layer over anhydrous

      
      .
      
  • Salt Formation:

    • Filter the dried ether solution into a clean flask.

    • Cool to

      
       in an ice bath.
      
    • Slowly add Conc.[1] HCl (approx. 10 mL) or 2M HCl in ether dropwise with vigorous stirring.

    • A white precipitate will form immediately.

  • Purification: Filter the solid and recrystallize from hot Ethanol/Isopropanol.

  • Yield: Target ~60-70% (approx. 11-13 g).

Process Flow Diagram

SynthesisFlow Start Start: 2-Phenoxyethyl Bromide Reaction Reflux in EtOH (3-4 Hours) Start->Reaction Reagent Hydrazine Hydrate (Excess 4-10 eq) Reagent->Reaction Workup Extraction (Ether/NaOH) Remove XS Hydrazine Reaction->Workup Salt Precipitation w/ HCl Workup->Salt Final Product: (2-Phenoxyethyl)hydrazine HCl Salt->Final

Figure 2: Process flow for the synthesis of (2-Phenoxyethyl)hydrazine HCl.

Analytical Validation (Trustworthiness)

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



  • Aromatic Region (

    
     6.9 - 7.3 ppm):  Multiplet, 5H (Phenoxy group).[1]
    
  • Ether Linker (

    
     4.15 ppm):  Triplet (
    
    
    
    Hz), 2H (
    
    
    ).[1]
  • Amine Linker (

    
     3.20 ppm):  Triplet (
    
    
    
    Hz), 2H (
    
    
    ).[1]
  • Hydrazine Protons: Broad singlets, exchangeable with

    
    .[1] The HCl salt typically shows a broad ammonium peak at 
    
    
    
    8.0-10.0 ppm.[1]
Mass Spectrometry (ESI-MS)[1]
  • Expected Mass:

    
     m/z (Free base mass + H).[1][2]
    
  • Impurity Check: Look for peak at 289 m/z, indicative of the bis-alkylated impurity (

    
    ).[1]
    

Pharmacological Context

Mechanism of Action

Like its analog Phenelzine, (2-Phenoxyethyl)hydrazine functions as a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) .[1]

  • Substrate Recognition: The phenoxyethyl group mimics the biogenic amine structure (e.g., serotonin/dopamine), guiding the molecule into the MAO active site.

  • Oxidation: MAO oxidizes the hydrazine moiety to a diazene intermediate.[1]

  • Covalent Modification: The reactive intermediate forms a covalent bond with the N(5) atom of the FAD cofactor within the enzyme, permanently disabling it.

Research Applications
  • Probe Molecule: Used to study the steric constraints of the MAO-A vs. MAO-B active sites.[1]

  • Fragment-Based Drug Design: The phenoxyethyl-hydrazine scaffold is often fused into larger heterocycles (e.g., pyridazines) to create reversible inhibitors with reduced toxicity profiles.[1]

Safety & Handling

CRITICAL WARNING: Hydrazine derivatives are potent skin sensitizers and suspected carcinogens.[1][4]

  • Engineering Controls: All synthesis steps involving hydrazine hydrate must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Deactivation: Spills containing hydrazines should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.[1]

  • Storage: Store the HCl salt in a desiccator at

    
    . Hydrazines are prone to air oxidation; the hydrochloride salt significantly improves stability compared to the free base.
    

References

  • PubChem. (n.d.).[1] Compound Summary for CID 20217: (2-Phenoxyethyl)hydrazine hydrochloride.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Tipton, K. F. (1972).[1][6] Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919.[1] Retrieved from [Link]

  • Gever, G., & O'Keefe, C. (1953). Process of making 2-hydroxyethylhydrazine. U.S. Patent No.[1] 2,660,607.[1] (Foundational chemistry for substituted ethylhydrazines). Retrieved from

  • Organic Syntheses. (1922).[1] Phenylhydrazine.[1][5][6][7][8] Org. Synth. 2, 71. (Standard protocol reference for hydrazine salt formation). Retrieved from [Link][1]

Sources

Technical Monograph: (2-Phenoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Probe for Monoamine Oxidase (MAO) Inhibition Studies

Executive Summary & Chemical Identity

(2-Phenoxyethyl)hydrazine hydrochloride is a synthetic hydrazine derivative and a structural bioisostere of the antidepressant Phenelzine (Nardil). By replacing the β-methylene group of phenelzine with an oxygen atom, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies, specifically investigating the role of lipophilicity and electron density in the irreversible inhibition of Monoamine Oxidase (MAO) enzymes.

This guide details the physicochemical characterization, synthesis pathways, and rigorous analytical protocols required for its use in pharmaceutical research.

Physicochemical Profile
PropertySpecification
Systematic Name (2-Phenoxyethyl)hydrazine monohydrochloride
CAS Number (HCl) 4230-21-1
CAS Number (Free Base) 3184-38-1
Molecular Formula C₈H₁₂N₂O[1][2] · HCl
Molecular Weight 188.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Melting Point 148–152 °C (Decomposes)
Molecular Weight Calculation (High-Precision)

For analytical stoichiometry, the precise molecular weight is derived from standard atomic weights:

ElementCountAtomic Mass (u)Subtotal
Carbon (C)812.01196.088
Hydrogen (H)131.00813.104
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Chlorine (Cl)135.45335.453
Total 188.658

Synthesis & Manufacturing Logic

The synthesis of (2-phenoxyethyl)hydrazine hydrochloride presents a classic challenge in hydrazine chemistry: preventing poly-alkylation (formation of the symmetric hydrazine dimer). The preferred route utilizes a large excess of hydrazine hydrate acting upon a phenoxyethyl halide substrate.

Reaction Mechanism[3][4]
  • Etherification: Phenol is alkylated with 1,2-dichloroethane (or 2-chloroethanol followed by thionyl chloride) to form 2-phenoxyethyl chloride.

  • Hydrazinolysis: The alkyl chloride undergoes S_N2 displacement by hydrazine.

  • Salt Formation: The free base is precipitated as the hydrochloride salt using anhydrous HCl in diethyl ether or ethanol.

SynthesisPathway Phenol Phenol (C6H5OH) Inter Intermediate: 2-Phenoxyethyl Chloride Phenol->Inter NaOH, Reflux DCE 1,2-Dichloroethane (Cl-CH2-CH2-Cl) DCE->Inter ProductBase (2-Phenoxyethyl)hydrazine (Free Base) Inter->ProductBase SN2 Substitution (Avoid Dimer) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->ProductBase FinalSalt Final Product: HCl Salt ProductBase->FinalSalt Precipitation HCl HCl / Ethanol HCl->FinalSalt

Figure 1: Synthetic route emphasizing the critical hydrazinolysis step.

Analytical Protocols (Quality Assurance)

To validate the integrity of the compound, two orthogonal methods are required: HPLC for organic purity and Iodate Titration for precise hydrazine content quantification.

Protocol A: Andrews Titration (Redox Assay)

Objective: Determine the precise purity of the hydrazine moiety. Hydrazines are reducing agents; this method uses Potassium Iodate (


) in strongly acidic conditions to oxidize the hydrazine to nitrogen gas.

Mechanism:



Reagents:

  • Titrant: 0.025 M Potassium Iodate (

    
    ) standard solution.[3][4]
    
  • Solvent: Concentrated HCl (must be >4 M in the final solution to stabilize the

    
     species).
    
  • Indicator: Chloroform (

    
    ).
    

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh ~100 mg of (2-Phenoxyethyl)hydrazine HCl into a 250 mL iodine flask.

  • Dissolution: Dissolve in 20 mL of water, then add 30 mL of concentrated HCl. The solution must be strongly acidic.

  • Indicator Addition: Add 5 mL of Chloroform.

  • Titration: Titrate with 0.025 M

    
     while shaking vigorously.
    
    • Initial Phase: Iodine (

      
      ) is liberated, turning the chloroform layer violet.[4]
      
    • Endpoint Approach: As

      
       is added, 
      
      
      
      is oxidized to Iodine Monochloride (
      
      
      ), which is pale yellow/colorless.
  • Endpoint: The endpoint is reached when the violet color in the chloroform layer completely disappears.

Calculation:



Where 

= Vol of titrant (L),

= Molarity of

,

= 188.65,

= Weight of sample (g).[3]
Protocol B: HPLC Purity Profiling

Objective: Detect organic impurities (unreacted phenol, symmetric dimer).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.

Biological Mechanism & Application

(2-Phenoxyethyl)hydrazine is a "suicide substrate" or mechanism-based inhibitor of Monoamine Oxidase (MAO).

Mechanism of Action

Unlike competitive inhibitors, this compound forms a covalent bond with the FAD cofactor within the MAO active site. The oxygen atom in the ethyl chain alters the electronic properties compared to phenelzine, often changing the selectivity ratio between MAO-A (antidepressant target) and MAO-B (Parkinson's target).

  • Substrate Recognition: The amine group binds to the active site.

  • Oxidation: MAO oxidizes the hydrazine to a diazene intermediate (

    
    ).
    
  • Covalent Capture: The reactive diazene radical attacks the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

MAO_Inhibition Compound (2-Phenoxyethyl)hydrazine Complex Michaelis Complex Compound->Complex Binding MAO_Enzyme MAO Enzyme (FAD-Oxidized) MAO_Enzyme->Complex Intermediate Diazene Intermediate (R-N=NH) Complex->Intermediate Single Electron Transfer Inactivated Irreversibly Inhibited Enzyme (N5-flavin adduct) Intermediate->Inactivated Covalent Bond Formation

Figure 2: Mechanism-based inactivation of MAO enzymes by hydrazine derivatives.

Safety & Handling (MSDS Summary)

Warning: Hydrazine derivatives are potent hepatotoxins and potential carcinogens.

  • Signal Word: DANGER.

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H351: Suspected of causing cancer.[5]

    • H317: May cause an allergic skin reaction.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen before disposal.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77809, Phenelzine (Structural Analog). Retrieved from [Link]

  • Tipton, K. F. (1972).[6] Inhibition of monoamine oxidase by substituted hydrazines.[6][7][8] Biochemical Journal, 128(4), 913–919. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

Sources

Technical Assessment: (2-Phenoxyethyl)hydrazine Hydrochloride as an Irreversible MAO Inhibitor

[1][2][3]

Executive Summary

(2-Phenoxyethyl)hydrazine hydrochloride is a synthetic hydrazine derivative structurally analogous to Phenoxypropazine (Drazine) and Phenelzine (Nardil).[1][2][3] It functions as a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO) enzymes.[4][5][6] Its pharmacological activity is driven by the hydrazine moiety, which acts as a "suicide substrate," covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the MAO active site.[5] While effective in elevating synaptic monoamine levels, its development potential is constrained by the hepatotoxicity profile characteristic of the hydrazine pharmacophore.

Chemical & Pharmacological Profile

Structural Identity[3][7]
  • IUPAC Name: (2-Phenoxyethyl)hydrazine hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Core Moiety: Hydrazine group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) linked via an ethyl spacer to a phenoxy ether.[1][2]
    
  • Key Analog: De-methylated analog of Phenoxypropazine [(1-methyl-2-phenoxyethyl)hydrazine].[1][2][3]

Mechanism of Action: Suicide Inhibition

Unlike reversible inhibitors (e.g., Moclobemide), (2-Phenoxyethyl)hydrazine acts via mechanism-based inactivation .[1][2][3] The compound is initially accepted by the MAO enzyme as a substrate. During the catalytic cycle, the MAO enzyme attempts to oxidize the hydrazine group. This process generates a highly reactive diazene or free-radical intermediate that covalently bonds to the N(5) atom of the FAD cofactor, permanently disabling the enzyme.[2]

MAO_Inhibition_MechanismSubstrate(2-Phenoxyethyl)hydrazineES_ComplexEnzyme-SubstrateComplexSubstrate->ES_ComplexBindingEnzymeMAO Enzyme(Oxidized FAD)Enzyme->ES_ComplexIntermediateReactive Intermediate(Diazene/Radical)ES_Complex->IntermediateSingle ElectronTransfer (SET)InactivatedCovalently Modified FAD(Irreversible Inactivation)Intermediate->InactivatedCovalent BondFormation at N(5)

Figure 1: Mechanism of irreversible MAO inactivation by hydrazine derivatives.[1][2][3] The inhibitor acts as a suicide substrate, permanently alkylating the FAD cofactor.

Experimental Protocols

Synthesis of (2-Phenoxyethyl)hydrazine Hydrochloride

This protocol describes the nucleophilic substitution of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

13

Reagents:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Bromophenetole (2-Phenoxyethyl bromide) [CAS: 589-10-6][1][2]
    
  • Hydrazine hydrate (80% or 100%)[1]

  • Ethanol (Absolute)[1]

  • Concentrated Hydrochloric Acid (HCl)[1][2]

  • Diethyl Ether[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution:

    • In a round-bottom flask equipped with a reflux condenser, dissolve

      
      -bromophenetole (0.1 mol)  in 50 mL of ethanol .
      
    • Add Hydrazine hydrate (0.5 mol) slowly. Note: A large excess of hydrazine is critical to prevent the formation of the symmetrical bis-substituted hydrazine byproduct.[1][2]

    • Reflux the mixture gently for 4–6 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) using a silica plate (Mobile phase: CHCl3/MeOH 9:1).

  • Isolation of Free Base:

    • Cool the reaction mixture to room temperature.

    • Remove excess ethanol and hydrazine under reduced pressure (rotary evaporator).[3]

    • Dissolve the residue in water (50 mL) and extract with diethyl ether (3 x 50 mL) .

    • Combine organic layers and wash with brine.[2][3] Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
  • Salt Formation:

    • Filter the dried ether solution into a clean beaker.[3]

    • Place the beaker in an ice bath (

      
      ).
      
    • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in dioxane/ether dropwise with vigorous stirring.[2]

    • A white precipitate of (2-Phenoxyethyl)hydrazine hydrochloride will form immediately.[1][2][3]

  • Purification:

    • Filter the solid precipitate.[2][3]

    • Recrystallize from ethanol/ether to obtain analytical grade crystals.[3]

    • Validation: Verify structure via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      H-NMR (
      
      
      or
      
      
      ). Look for phenoxy aromatic protons (6.9–7.3 ppm) and the ethylene linker triplets.[2]
In Vitro MAO Inhibition Assay (Kynuramine Oxidation)

To quantify the potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

12

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes.[1][2][3]

  • Kynuramine dihydrobromide (Substrate).[2][3]

  • Potassium Phosphate Buffer (100 mM, pH 7.4).[3]

  • (2-Phenoxyethyl)hydrazine HCl (Test Inhibitor).[1][2][3]

  • Clorgyline (MAO-A Control) and Selegiline (MAO-B Control).[1][2][3]

Workflow:

Assay_WorkflowStep1Pre-IncubationEnzyme + Inhibitor (30 min @ 37°C)Step2Substrate AdditionAdd Kynuramine (50 µM)Step1->Step2Step3Reaction PhaseIncubate 60 min @ 37°CStep2->Step3Step4TerminationAdd 2N NaOHStep3->Step4Step5QuantificationFluorescence (Ex 310nm / Em 400nm)Step4->Step5

Figure 2: Fluorometric MAO inhibition assay workflow using Kynuramine substrate.

Data Analysis:

  • Plot Log[Inhibitor] vs. % Inhibition.[2][3]

  • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     using non-linear regression (Sigmoidal dose-response).[1][2]
    
  • Expected Result: As an irreversible inhibitor, potency will be time-dependent.[1][2][3] Pre-incubation time is a critical variable.[2][3]

Safety & Toxicology Profile

Hepatotoxicity

Hydrazine derivatives are notorious for hepatotoxicity.[2][3][4][6] The metabolic cleavage of the hydrazine bond can generate free radicals that cause hepatocellular necrosis.[2] (2-Phenoxyethyl)hydrazine, being a structural analog of Phenoxypropazine (withdrawn in 1966 for liver toxicity), carries a high risk of similar adverse effects.[1][2]

The "Cheese Effect" (Tyramine Interaction)

As a likely non-selective MAO inhibitor, this compound will inhibit intestinal MAO-A.[1][2][3] This prevents the breakdown of dietary tyramine (found in aged cheese, wine), leading to the displacement of norepinephrine from storage vesicles and potentially fatal hypertensive crises.

Table 1: Comparative Profile of Hydrazine MAOIs

CompoundStructureSelectivityStatusToxicity Risk
(2-Phenoxyethyl)hydrazine Phenoxy-Ether LinkerNon-Selective (Predicted)ExperimentalHigh (Hepatotoxicity)
Phenoxypropazine Methyl-Phenoxy LinkerNon-SelectiveWithdrawn (1966)Severe Hepatotoxicity
Phenelzine Phenyl-Ethyl LinkerNon-SelectiveClinical UseModerate (Dietary Restrictions)

References

  • Drain, D. J., et al. (1963).[3][7] "Monoamine Oxidase Inhibitors.[2][3][5][8][9][10][11] The Synthesis and Evaluation of a Series of Substituted Alkylhydrazines." Journal of Medicinal Chemistry, 6(1), 63–69. Link[1][2]

  • Woster, P. M., et al. (2015).[3] "Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs)."[2][3][12] World Intellectual Property Organization, WO2015134973A1.[2][3] (Describes synthesis of phenoxyethyl hydrazine analogs). Link

  • Tipton, K. F. (2018).[2][3][13] "90 years of monoamine oxidase: some progress and some confusion."[2][3] Journal of Neural Transmission, 125(11), 1519–1529. Link[1][2]

  • Ramsay, R. R., et al. (2011).[3] "Monoamine oxidases: old friends hold many new secrets."[2][3] Annual Review of Pharmacology and Toxicology, 51, 369-390.[1][2][3] Link[1][2]

Mechanistic Frontiers: (2-Phenoxyethyl)hydrazine Hydrochloride as a Theoretical Neuroprotectant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Experimental Framework

Executive Summary: The Hydrazine Hypothesis

This technical guide evaluates the theoretical neuroprotective profile of (2-Phenoxyethyl)hydrazine hydrochloride (CAS: 3184-38-1). While its structural analog, Phenelzine (2-phenylethylhydrazine), is a clinically established MAO inhibitor with demonstrated neuroprotective properties, the specific 2-phenoxyethyl derivative represents an under-explored scaffold.

The Core Thesis: The neuroprotective potential of (2-Phenoxyethyl)hydrazine rests on a "Dual-Warhead" mechanism:

  • The Hydrazine Moiety (-NHNH₂): Acts as a nucleophilic scavenger of reactive aldehydes (Acrolein, 4-HNE), preventing proteotoxicity during oxidative stress.

  • The Phenoxyethyl Tail (Ph-O-CH₂-CH₂-): Provides the lipophilic anchor necessary for Blood-Brain Barrier (BBB) penetration and MAO active site occupancy, potentially offering a distinct metabolic profile compared to the alkyl linkage of phenelzine.

This guide provides the theoretical grounding and experimental protocols required to validate this molecule as a candidate for mitigating ischemic injury and neurodegeneration.

Molecular Architecture & Pharmacodynamics

Structural Homology: The Ether Effect

To understand the potential of (2-Phenoxyethyl)hydrazine, we must contrast it with the reference standard, Phenelzine.

FeaturePhenelzine (Standard)(2-Phenoxyethyl)hydrazine (Candidate)Theoretical Impact
Structure Ph-CH₂-CH₂-NH-NH₂Ph-O -CH₂-CH₂-NH-NH₂Ether linkage increases polarity slightly but maintains lipophilicity.
Linker Alkyl (Ethyl)Alkoxy (Ethoxy)The oxygen atom alters electron density on the aromatic ring and the hydrazine tail.
MAO Affinity Irreversible (Non-selective)Irreversible (Likely MAO-A biased)The phenoxy group is found in other MAOIs (e.g., Phenoxypropazine), suggesting retained potency.
Metabolism N-Acetylation / OxidationO-Dealkylation / N-AcetylationThe ether bond introduces a new metabolic site (O-dealkylation), potentially altering half-life.
Mechanism of Action: The "Dirty Drug" Advantage

In neuroprotection, "dirty drugs" (pleiotropic agents) often outperform highly selective ligands because neurodegeneration is multifactorial.

  • Carbonyl Scavenging (Primary Neuroprotection): During ischemia or trauma, lipid peroxidation generates toxic aldehydes (4-HNE, Acrolein).[1] These aldehydes cross-link proteins, causing mitochondrial failure. The hydrazine group of (2-Phenoxyethyl)hydrazine reacts covalently with these aldehydes to form stable hydrazones , effectively sequestering the toxin.

    • Reaction:R-NH-NH₂ + R'=O (Aldehyde) → R-NH-N=R' (Hydrazone) + H₂O

  • MAO Inhibition (Metabolic Sparing): By inhibiting MAO-A/B, the compound reduces the production of Hydrogen Peroxide (H₂O₂), a byproduct of monoamine oxidation, thereby lowering the oxidative burden on mitochondria.

  • GABA-Transaminase (GABA-T) Inhibition: Phenelzine elevates brain GABA levels by inhibiting GABA-T. The (2-Phenoxyethyl) analog, possessing the free hydrazine group, is predicted to retain this activity, promoting an inhibitory (neuroprotective) tone during excitotoxicity.

Visualizing the Neuroprotective Pathway

The following diagram illustrates the convergent pathways by which (2-Phenoxyethyl)hydrazine is hypothesized to preserve neuronal viability.

Neuroprotection_Mechanism Figure 1: Convergent Neuroprotective Mechanisms of (2-Phenoxyethyl)hydrazine Drug (2-Phenoxyethyl)hydrazine MAO MAO Enzymes (Mitochondrial) Drug->MAO Irreversible Inhibition Aldehydes Reactive Aldehydes (Acrolein / 4-HNE) Drug->Aldehydes Covalent Scavenging GABAT GABA-Transaminase Drug->GABAT Inhibition H2O2_Red Reduced H2O2 Production MAO->H2O2_Red Sequestration Formation of Non-Toxic Hydrazones Aldehydes->Sequestration GABA_Inc Increased GABA (Inhibitory Tone) GABAT->GABA_Inc Mito_Preserve Mitochondrial Preservation H2O2_Red->Mito_Preserve Sequestration->Mito_Preserve Excitotox_Red Reduced Excitotoxicity GABA_Inc->Excitotox_Red Survival Neuronal Survival (Neuroprotection) Mito_Preserve->Survival Excitotox_Red->Survival

Caption: Figure 1 depicts the triple-action mechanism: aldehyde scavenging (blue path), MAO inhibition, and GABA-T modulation.

Experimental Validation Protocols

To validate the theoretical claims, the following self-validating experimental workflows are proposed. These protocols distinguish between the scavenging effect and the enzymatic effect.

Protocol A: In Vitro Carbonyl Scavenging Assay

Objective: Quantify the ability of (2-Phenoxyethyl)hydrazine to sequester acrolein compared to Hydralazine (positive control).

Reagents:

  • (2-Phenoxyethyl)hydrazine HCl (1 mM stock).

  • Acrolein (100 µM working solution).

  • Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

  • HPLC-UV/Vis system.

Workflow:

  • Incubation: Mix 50 µM Acrolein with varying concentrations (10, 50, 100 µM) of the drug in PBS.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Derivatization (Optional): If direct detection is difficult, use DNPH derivatization for remaining acrolein.

  • Quantification: Inject into HPLC (C18 column). Monitor the disappearance of the Acrolein peak and the appearance of the Drug-Acrolein hydrazone adduct.

  • Validation: The rate constant (

    
    ) of acrolein loss should be dose-dependent.
    
Protocol B: Ex Vivo Mitochondrial Respiration (Seahorse Assay)

Objective: Determine if the drug protects mitochondria from oxidative stress independent of MAO inhibition.[1]

Workflow:

  • Isolation: Isolate mitochondria from rat cortex.[1][2]

  • Stress Induction: Treat mitochondria with 4-HNE (10 µM) to induce respiratory failure (simulating trauma).

  • Treatment: Co-treat with (2-Phenoxyethyl)hydrazine (10 µM).

  • Measurement: Use Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR).

    • State 3 Respiration (ADP-driven): Should be preserved in drug-treated group.

    • State 4 Respiration (Leak): Should remain stable.

Protocol C: In Vivo MCAO Model (Ischemia)

Objective: Assess functional neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) model.

Step-by-Step:

  • Induction: Anesthetize Sprague-Dawley rats. Occlude MCA for 60 minutes using a silicone-coated filament.

  • Reperfusion & Dosing: Withdraw filament. Administer (2-Phenoxyethyl)hydrazine (3 mg/kg, i.p.) immediately upon reperfusion.

  • Readout (24h):

    • TTC Staining: Measure infarct volume (White = Infarct, Red = Viable).

    • Neurological Score: Assess motor deficit (0-5 scale).

  • Biomarker Analysis: Homogenize tissue and measure Protein Carbonyls (ELISA). A reduction in protein carbonyls confirms the scavenging mechanism in vivo.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Validation Workflow for (2-Phenoxyethyl)hydrazine Neuroprotection cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Functional Bioassay cluster_2 Phase 3: In Vivo Proof Step1 HPLC Assay: Acrolein + Drug Step2 Identify Hydrazone Adduct (Mass Spec) Step1->Step2 Step3 Isolated Mitochondria + 4-HNE Toxin Step2->Step3 Step4 Seahorse XF: Measure OCR Recovery Step3->Step4 Step5 Rat MCAO Model (Ischemia) Step4->Step5 Step6 TTC Staining & Behavioral Scoring Step5->Step6

Caption: Figure 2 outlines the progression from chemical kinetics to in vivo efficacy testing.

References

  • Baker, G. B., et al. (2021).[3] "Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine." Cellular and Molecular Neurobiology. Link

  • Singh, I. N., et al. (2013).[2] "Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal."[1][4] Journal of Cerebral Blood Flow & Metabolism. Link

  • Cebak, J. E., et al. (2017).[2] "Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein."[1] Journal of Neurotrauma. Link

  • PubChem. (n.d.). "Hydrazine, (2-phenoxyethyl)-, hydrochloride."[5] National Library of Medicine. Link

  • Burcham, P. C., et al. (2000).[6] "Aldehyde-sequestering drugs: tools for probing the contribution of lipid peroxidation to cell death." Toxicology. Link

Sources

In Silico Prediction and Mechanistic Validation of (2-Phenoxyethyl)hydrazine Binding to Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the predicted binding profile of (2-Phenoxyethyl)hydrazine hydrochloride (an analogue of the non-selective MAOI phenelzine) to Monoamine Oxidase B (MAO-B) . Unlike simple competitive inhibitors, hydrazine derivatives function as mechanism-based "suicide" inhibitors . Therefore, "binding affinity" must be bifurcated into two distinct parameters: the reversible dissociation constant (


) of the initial Michaelis complex and the inactivation rate constant (

) of the covalent adduct formation.

Based on structural homology modeling with PDB: 2VRM (Human MAO-B with phenylethylhydrazine), the introduction of the phenoxy ether linkage is predicted to alter the orientation within the hydrophobic entrance cavity, potentially enhancing selectivity over MAO-A compared to the parent compound.

Structural Basis & Pharmacophore Analysis

Ligand Architecture

(2-Phenoxyethyl)hydrazine consists of a hydrazine pharmacophore linked to a phenyl ring via an ethyl ether spacer.

  • Active Warhead: The hydrazine moiety (

    
    ) is the catalytic trap. It undergoes Single Electron Transfer (SET) oxidation by the FAD cofactor.
    
  • Linker Dynamics: The ether oxygen in the 2-position adds a hydrogen bond acceptor site and alters the torsional flexibility compared to the alkyl chain of phenelzine.

  • Hydrophobic Tail: The phenyl ring targets the aromatic cage formed by Tyr398 and Tyr435 in the MAO-B active site.

The Target: MAO-B Active Site Topology

The MAO-B active site is a bipartite cavity:

  • Substrate Cavity: Located near the FAD cofactor; tight and hydrophobic.

  • Entrance Cavity: Separated by the "gating" residues Ile199 and Tyr326 .

Prediction: The phenoxy group is bulkier than the ethyl group of phenelzine. Docking simulations suggest the phenyl ring of (2-Phenoxyethyl)hydrazine occupies the entrance cavity, while the hydrazine warhead penetrates the gate to reach the N(5) atom of the FAD cofactor.

Predicted Binding Mechanism (The "Suicide" Pathway)

The binding affinity of this molecule cannot be described by a single equilibrium constant because the inhibition is time-dependent and irreversible.

Mechanistic Pathway Diagram

The following diagram illustrates the transition from non-covalent binding to irreversible adduct formation.

MAOB_Mechanism Ligand (2-Phenoxyethyl)hydrazine (Free Base) Complex Michaelis Complex (Non-Covalent) Ligand->Complex Reversible Binding (Ki) MAOB MAO-B (Oxidized FAD) MAOB->Complex Reversible Binding (Ki) Intermediate Diazene Intermediate Complex->Intermediate 2e- / 2H+ Oxidation Radical Carbon-Centered Radical Intermediate->Radical N2 Release Adduct N(5)-FAD Covalent Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation (kinact)

Figure 1: Mechanism-based inhibition pathway of hydrazine derivatives at the MAO-B active site.

In Silico Prediction Methodology

To accurately predict the affinity of (2-Phenoxyethyl)hydrazine, a rigorous computational workflow is required. Standard rigid docking is insufficient due to the covalent nature of the final state.

Computational Workflow

Computational_Workflow Prep Ligand Preparation (Desalt HCl -> Free Base) Grid Receptor Grid Generation (PDB: 2V5Z or 2VRM) Center: N(5) of FAD Prep->Grid Dock Molecular Docking (Glide XP / AutoDock Vina) Constraint: N-N distance < 3.5Å to FAD Grid->Dock MMGBSA MM-GBSA Binding Energy Calculation Dock->MMGBSA Rank Poses QMMM QM/MM Simulation (Transition State Modeling) MMGBSA->QMMM Validate Reactivity

Figure 2: Computational workflow for predicting binding affinity and covalent reactivity.

Predicted Affinity Data

Based on comparative structural analysis with Phenelzine (


 for MAO-B reversible complex) and Domoxin analogues:
ParameterPhenelzine (Reference)(2-Phenoxyethyl)hydrazine (Predicted)Rationale
LogP 1.34~2.1Ether linkage increases lipophilicity.
Reversible

~47

15 - 30

Improved hydrophobic fit in entrance cavity.

HighHigh Hydrazine warhead reactivity remains unchanged.
Selectivity (B/A) Non-selectiveModerate B-Selectivity MAO-B prefers lipophilic ligands; MAO-A prefers polar.

Experimental Validation Protocols

Trustworthiness in science requires self-validating protocols. To confirm the predictions above, you must determine the kinetic constants of inactivation .

Protocol: Determination

This assay measures the time-dependent loss of enzyme activity.

Materials:

  • Recombinant Human MAO-B (membrane-bound or purified).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Inhibitor: (2-Phenoxyethyl)hydrazine HCl (dissolved in buffer, neutralized).

Step-by-Step Methodology:

  • Pre-Incubation: Incubate MAO-B with varying concentrations of the inhibitor (

    
    ) at 37°C.
    
  • Time Points: At specific intervals (

    
     min), remove an aliquot.
    
  • Dilution/Activity Assay: Dilute the aliquot 50-fold into a reaction mixture containing saturating Kynuramine (

    
    ). This stops the inhibition (by dilution) and measures remaining enzyme activity.
    
  • Data Analysis:

    • Plot

      
       vs. Time for each 
      
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Intercept:

      
      
      
    • Slope:

      
      
      

Critical Control: Ensure the hydrochloride salt is fully neutralized in the assay buffer (pH 7.4), as the protonated hydrazine is not nucleophilic and will not react with FAD.

Spectral Validation of Adduct

To confirm the "suicide" mechanism (covalent bonding to FAD):

  • Perform UV-Vis spectroscopy of the enzyme-inhibitor complex.

  • Look for the "bleaching" of the FAD peak at 450 nm .

  • Appearance of a new absorption band at 360–400 nm indicates the formation of the N(5)-flavin adduct.

References

  • Binda, C., et al. (2004).[1] Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. FEBS Letters.

  • Binda, C., et al. (2008). Structure of human MAO B in complex with phenylethylhydrazine. RCSB Protein Data Bank.

  • Edmondson, D. E., et al. (2009). Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. Biochemistry.

  • Tipton, K. F., et al. (2004). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry.

  • Tripathi, A. C., et al. (2018). Recent developments on MAO-B inhibitors: A review. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: (2-Phenoxyethyl)hydrazine Hydrochloride (Phenelzine) in Cell Culture

[1]

Introduction & Mechanistic Insight

(2-Phenoxyethyl)hydrazine hydrochloride, commonly known as Phenelzine , is a hydrazine-based small molecule historically utilized as a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI). In modern cell biology and drug discovery, its utility has expanded significantly beyond neuropharmacology into oncology and epigenetics due to its potent inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

The Dual-Target Mechanism

Understanding the specific target is critical for determining the appropriate dosage range, as the potency differs by orders of magnitude between targets.

  • MAO-A/B Inhibition (Nanomolar Range): Phenelzine acts as a "suicide substrate." It is oxidized by MAO enzymes to a reactive species that covalently modifies the flavin cofactor (FAD), permanently disabling the enzyme. This leads to an accumulation of amine substrates (serotonin, dopamine, tyramine) and a reduction in reactive oxygen species (ROS) generated by amine oxidation.

  • LSD1 Inhibition (Micromolar Range): LSD1 shares structural homology with MAO enzymes. Phenelzine inhibits LSD1 via a similar mechanism-based inactivation, preventing the demethylation of Histone H3 (H3K4me1/2).[1] This epigenetic blockade reactivates silenced tumor suppressor genes, making it a valuable tool in prostate and lung cancer research.

Mechanistic Pathway Diagram

Phenelzine_MechanismPhenelzinePhenelzine (Inhibitor)MAOMAO-A / MAO-B(Mitochondrial)Phenelzine->MAOIrreversibleInhibition (nM)LSD1LSD1 (KDM1A)(Nuclear)Phenelzine->LSD1Inhibition (µM)ROSH2O2 Production(Oxidative Stress)Phenelzine->ROSReducesGeneExprTumor SuppressorActivationPhenelzine->GeneExprRestoresMAO->ROSByproductLSD1->GeneExprSilencingSubstratesMonoamines(5-HT, DA, NE)Substrates->MAOMetabolismH3K4Histone H3K4me1/2(Methylated)H3K4->LSD1Demethylation

Figure 1: Dual mechanism of action. Phenelzine inhibits mitochondrial MAO enzymes (reducing oxidative stress) and nuclear LSD1 (modulating gene expression).

Pre-Experimental Considerations

Stability and Solubility Profile

The hydrazine group is chemically reactive and prone to oxidation. Strict adherence to storage and preparation protocols is required to prevent degradation into inactive species.

ParameterSpecificationApplication Note
Molecular Weight 192.64 g/mol Calculation basis for Molarity.
Solubility Water (≥ 50 mM)Preferred. The HCl salt is highly water-soluble. Avoid DMSO if possible to minimize solvent toxicity.
Stability (Solid) -20°C (Desiccated)Hygroscopic. Keep protected from light.
Stability (Solution) UnstableCRITICAL: Hydrazines oxidize in solution. Prepare fresh immediately before use. Do not store stock solutions.
pH Impact AcidicHigh concentrations (>1 mM) in unbuffered media may shift pH (yellowing of phenol red).

Protocol 1: Stock Solution Preparation

Objective: Prepare a sterile, active stock solution for immediate use.

  • Calculate Mass: For a 10 mL stock of 10 mM Phenelzine HCl:

    
    
    
    
  • Dissolution: Weigh ~20 mg of powder. Dissolve in sterile, distilled water (dH₂O) or PBS to achieve exactly 10 mM.

    • Expert Tip: Do not use cell culture media for the stock; serum proteins can bind the drug nonspecifically.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter .

    • Note: Nylon filters may bind small molecules; PVDF is safer.

  • Usage: Dilute immediately into culture media. Discard unused stock.

Protocol 2: Dose-Response "Range Finder"

Objective: Determine the non-toxic window for your specific cell line. Why this matters: Phenelzine exhibits biphasic effects—neuroprotective at low doses and cytotoxic at high doses. You must empirically validate the IC50 for viability before assessing functional inhibition.

Methodology (Self-Validating):

  • Seeding: Seed cells (e.g., LNCaP, SH-SY5Y) in a 96-well plate at 5,000–10,000 cells/well. Allow adhesion overnight.

  • Treatment: Prepare serial dilutions in complete media.

    • Suggested Range: 0, 1, 5, 10, 50, 100, 500, 1000 µM.

  • Incubation: Incubate for 24, 48, and 72 hours.

    • Expert Tip: Phenelzine is an irreversible inhibitor.[2] A single "pulse" treatment (2-4 hours) followed by washout may be sufficient for enzyme inhibition, but continuous exposure is often used for antiproliferative assays.

  • Readout: Perform CCK-8 or MTT assay.

  • Analysis: Plot viability vs. Log[Concentration].

    • Target: For MAO studies, select a concentration with >90% viability (typically 1–10 µM ).

    • Target: For LSD1/Cancer studies, select a concentration near the IC50 (typically 10–50 µM ).

Protocol 3: Functional MAO Inhibition Assay

Objective: Confirm biological activity (Target Engagement). Mechanism: This protocol uses the irreversibility of Phenelzine to validate its binding. If the drug works, enzyme activity should remain blocked even after the drug is washed away.

Experimental Workflow

WorkflowStep1Seed Cells(6-well plate)Step2Treat with Phenelzine(10 µM, 2-4 hours)Step1->Step2Step3Washout Step(2x PBS Wash)Step2->Step3Removes unbound drugStep4Cell Lysis(Non-denaturing buffer)Step3->Step4HarvestStep5Amplex Red Assay(Substrate: Tyramine)Step4->Step5Measure H2O2ValidationControl: Untreated LysateResult: High SignalStep5->ValidationResultExp: Treated LysateResult: No SignalStep5->Result

Figure 2: Washout protocol to confirm irreversible binding. If activity returns after washing, the inhibition was not covalent.

Step-by-Step Procedure
  • Treatment: Treat cells with 10 µM Phenelzine for 4 hours. Include a Vehicle Control (Water).

  • Washout (Critical): Aspirate media. Wash cells 2x with warm PBS to remove free Phenelzine.

    • Why: Since Phenelzine is irreversible, the enzyme is permanently disabled. Washing ensures that any inhibition measured is due to protein modification, not free drug interfering with the assay reagents.

  • Lysis: Lyse cells in a non-denaturing buffer (e.g., 50 mM Potassium Phosphate, pH 7.4, 0.5% Triton X-100). Avoid DTT or Mercaptoethanol , as reducing agents can interfere with peroxidase assays.

  • Assay: Use a fluorometric MAO assay (e.g., Amplex Red).

    • Add Tyramine (substrate) + Horseradish Peroxidase (HRP) + Amplex Red.

    • MAO converts Tyramine

      
       H₂O₂.
      
    • HRP uses H₂O₂ to convert Amplex Red

      
       Resorufin (Fluorescent).
      
  • Result: Phenelzine-treated cells should show near-zero fluorescence compared to control.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Media turns yellow upon addition Acidity of HCl saltThe hydrochloride salt is acidic. If treating at high concentrations (>500 µM), neutralize the stock with a small amount of NaOH or use HEPES-buffered media.
Inconsistent IC50 values Oxidation of stockHydrazines degrade rapidly. Never use a stock solution stored for more than a few hours. Always prepare fresh powder-to-liquid.
High background in Assay H₂O₂ interferencePhenelzine can auto-oxidize to produce radicals. The "Washout Step" (Protocol 3) is mandatory to prevent drug interference with HRP-based detection systems.
No LSD1 inhibition observed Insufficient doseLSD1 inhibition requires higher doses (10–50 µM) than MAO inhibition. Ensure your dose is sufficient for the epigenetic target.

References

  • PubChem. (n.d.). Phenelzine | C8H12N2 - PubChem. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Culhane, J. C., et al. (2010). LSD1 and the chemistry of histone demethylation.[3] Current Opinion in Chemical Biology, 14(5), 606-611. (Provides mechanistic grounding for LSD1 inhibition).[4]

  • Peehl, D. M., et al. (2012). Inhibition of LSD1 with phenelzine as a therapy for prostate cancer. World Journal of Urology.
  • Youdim, M. B., et al. (2006).[2] The therapeutic potential of monoamine oxidase inhibitors.[5][2][4] Nature Reviews Neuroscience. (Authoritative review on MAO inhibition kinetics).

Technical Application Note: (2-Phenoxyethyl)hydrazine Hydrochloride Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(2-Phenoxyethyl)hydrazine hydrochloride (CAS: 4230-21-1 for HCl; Free base CAS: 3184-38-1) is a potent, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class. Structurally analogous to Phenelzine (2-phenylethylhydrazine), the inclusion of an ether linkage (


) alters its lipophilicity and metabolic profile.

This compound is primarily utilized as a chemical probe to investigate:

  • MAO Inhibition Kinetics: Irreversible covalent binding to the flavin cofactor of MAO-A and MAO-B.

  • Neurotransmitter Modulation: Elevation of synaptic serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

  • Aldehyde Sequestration: Hydrazine moieties can scavenge reactive aldehydes (e.g., acrolein), a mechanism relevant to neuroprotection studies.[1]

Therapeutic/Experimental Window: Unlike reversible inhibitors (e.g., Moclobemide), (2-Phenoxyethyl)hydrazine induces long-lasting enzyme inhibition. Recovery requires de novo enzyme synthesis, typically taking 1-2 weeks.

Graphical Abstract: Mechanism of Action

MAO_Inhibition_Pathway Compound (2-Phenoxyethyl)hydrazine MAO_Enzyme MAO Enzyme (Mitochondrial) Compound->MAO_Enzyme Targets Aldehydes Reactive Aldehydes (Acrolein) Compound->Aldehydes Direct Reaction Complex Irreversible Covalent Complex MAO_Enzyme->Complex Irreversible Inhibition Neurotransmitters Synaptic 5-HT / NE / DA Complex->Neurotransmitters Prevents Catabolism Behavior Antidepressant / Anxiolytic Effect Neurotransmitters->Behavior Modulation Scavenging Hydrazone Formation Aldehydes->Scavenging Detoxification

Figure 1: Dual mechanism of action involving MAO inhibition and reactive aldehyde scavenging.[1]

Formulation & Stability Protocol

Critical Warning: Hydrazine derivatives are prone to oxidation and can be hepatotoxic. Proper formulation is the first line of defense against experimental variability.

Materials
  • (2-Phenoxyethyl)hydrazine Hydrochloride : >98% purity.

  • Vehicle : 0.9% Sterile Saline (preferred) or Phosphate Buffered Saline (PBS).

  • pH Adjustment : 0.1N NaOH (if necessary).

  • Storage : Solid stored at -20°C under desiccant.

Preparation Steps (Fresh Prep Required)
  • Weighing: Calculate the required mass based on the salt correction factor.

    • MW (Free Base): 152.19 g/mol [2]

    • MW (HCl Salt): ~188.65 g/mol

    • Correction Factor: 1.24 (Multiply target free base dose by 1.24).

  • Dissolution: Dissolve the HCl salt in 0.9% sterile saline. It is highly water-soluble.

  • pH Check: The HCl salt will yield an acidic solution.

    • Action: Check pH. If pH < 4.0, titrate carefully with dilute NaOH to pH ~6.0–7.0 to prevent peritoneal irritation (IP) or gastric upset (PO).

    • Caution: Do not exceed pH 7.5, as the free base is less stable and prone to auto-oxidation.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

  • Usage Window: Use within 30 minutes of preparation. Discard unused solution.

In Vivo Administration Protocols

Dose Selection Guide

Dosing should be calibrated based on the specific rodent strain and the desired degree of MAO inhibition.

Study TypeSpeciesRouteDose Range (mg/kg)FrequencyEndpoint
Acute Behavioral Mouse (C57BL/6)IP5 – 20Single DoseFST/TST (1-4h post-dose)
Chronic Efficacy Rat (Sprague-Dawley)IP/PO2.5 – 5Daily (14-21 days)Neurogenesis / BDNF
MAO Inhibition Rat/MouseIP10 – 15Single DoseEx vivo enzyme assay (2h)
Toxicity Probe RatIP> 30Single DoseHepatotoxicity markers

Expert Insight: For initial phenotyping, a dose of 10 mg/kg (IP) is the recommended starting point. This typically achieves >80% brain MAO inhibition without inducing severe motor deficits or seizures often seen at higher hydrazine doses.

Intraperitoneal (IP) Injection Protocol[5]
  • Restraint: Secure the animal using the scruff method (mice) or thoracic grip (rats).

  • Site: Lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Volume: Standardize to 10 mL/kg (mice) or 5 mL/kg (rats).

    • Example: A 25g mouse receives 0.25 mL.

  • Injection: Insert a 27G needle at a 30° angle. Aspirate slightly to ensure no blood/urine is drawn. Inject smoothly.

  • Observation: Monitor for "Straub tail" (tail erection), a classic sign of serotonergic activation, occurring 15-30 mins post-dose.

Experimental Workflows & Assays

Pharmacodynamic Validation (MAO Activity Assay)

To confirm target engagement, ex vivo analysis of brain tissue is required.

  • Sacrifice: Decapitation (preferred to avoid anesthetic interference with neurochemistry) 2 hours post-dose.

  • Tissue Harvest: Rapidly dissect Prefrontal Cortex (PFC) and Hippocampus. Snap freeze in liquid nitrogen.

  • Homogenization: Homogenize in 100 mM potassium phosphate buffer (pH 7.4).

  • Assay: Use a fluorometric Amplex Red MAO assay.

    • Substrate: Tyramine (non-selective) or Benzylamine (MAO-B specific).

    • Control: Compare Relative Fluorescence Units (RFU) against vehicle-treated controls.

Behavioral Workflow: Forced Swim Test (FST)

The FST is the gold standard for assessing antidepressant-like activity of MAOIs.

FST_Workflow Acclimation Acclimation (1 Hour in Testing Room) Dosing Administer (2-Phenoxyethyl)hydrazine (T = -1 hr or -24, -5, -1 hr) Acclimation->Dosing Swim_Test Forced Swim Test (6 mins total) Dosing->Swim_Test Wait 60 mins Scoring Score Immobility (Last 4 mins) Swim_Test->Scoring Analysis Statistical Analysis (One-way ANOVA) Scoring->Analysis

Figure 2: Standardized workflow for antidepressant screening using FST.

Safety & Toxicology Monitoring

Hydrazine derivatives carry a risk of hepatotoxicity and "Cheese Effect" (hypertensive crisis).

Hepatotoxicity Monitoring

Hydrazines can deplete hepatic glutathione (GSH) and increase triglycerides.[3]

  • Biomarkers: Measure Serum ALT/AST and Liver GSH levels if dosing >5 days.

  • Stop Criteria: >20% weight loss or visible piloerection/tremors.

Tyramine Interaction (The Cheese Effect)[2]
  • Dietary Restriction: Animals must be maintained on standard chow. Avoid high-protein or fermented treats during the study, as MAO inhibition prevents the breakdown of dietary tyramine, leading to potentially fatal hypertension.

References

  • Toth, B. (1969).[4] Lung tumor induction and inhibition of breast adenocarcinomas by hydrazine sulfate in mice. Journal of the National Cancer Institute, 42(3), 469-475.

  • Baker, G. B., et al. (2019). Attenuation of the effects of oxidative stress by the MAO-inhibiting antidepressant and carbonyl scavenger phenelzine.[1] Chemico-Biological Interactions, 304, 139-147.

  • Jenner, A. M., & Timbrell, J. A. (1994).[5] Effect of acute and repeated exposure to low doses of hydrazine on hepatic microsomal enzymes and biochemical parameters in vivo.[5] Archives of Toxicology, 68(4), 240-245.[5]

  • PubChem. (n.d.). Hydrazine, (2-phenoxyethyl)-, hydrochloride.[1][6] National Library of Medicine.

  • Finberg, J. P., & Rabey, J. M. (2016).[7] Inhibitors of monoamine oxidase B: Pharmacology and clinical use in neurodegenerative disorders. Frontiers in Pharmacology, 7, 340.

Sources

Application Note: MAO Inhibition Assay Protocol using (2-Phenoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for evaluating the inhibitory potency of (2-Phenoxyethyl)hydrazine hydrochloride against Monoamine Oxidase A (MAO-A) and B (MAO-B).

(2-Phenoxyethyl)hydrazine is a hydrazine-based chemical probe structurally analogous to the clinical antidepressant Phenelzine (2-phenylethylhydrazine) and the withdrawn drug Phenoxypropazine (1-methyl-2-phenoxyethylhydrazine). Like its structural congeners, this compound functions as a mechanism-based (suicide) inhibitor . It acts as a substrate for MAO, undergoing catalytic oxidation to form a reactive diazene intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible enzyme inactivation.

Critical Experimental Insight: Because the inhibition is time-dependent and irreversible, standard competitive binding protocols (co-addition of substrate and inhibitor) will underestimate potency. This protocol utilizes a pre-incubation step to allow the formation of the covalent enzyme-inhibitor adduct before substrate introduction.

Compound Profile

PropertyDetails
Chemical Name (2-Phenoxyethyl)hydrazine hydrochloride
CAS Number 4230-21-1 (Free base ref: 5470-36-0)
Formula

MW ~188.65 g/mol (HCl salt)
Solubility Soluble in Water, DMSO, and Methanol.
Stability Hydrazines are sensitive to oxidation. Prepare fresh stocks immediately before use.
Storage Desiccate at -20°C. Hygroscopic.
Safety Toxic. Potential hepatotoxin.[1][2] Handle in a fume hood with appropriate PPE.

Assay Principle: Amplex™ Red Fluorometric Detection

This protocol uses the Amplex™ Red system, a highly sensitive fluorometric method. MAO-catalyzed oxidation of the substrate (Tyramine) generates Hydrogen Peroxide (


). In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to generate Resorufin, a highly fluorescent product.[3]

Reaction Stoichiometry:

  • 
    [3]
    
Mechanism of Action Visualization

MAO_Mechanism Inhibitor (2-Phenoxyethyl)hydrazine MAO_Active MAO Enzyme (Active FAD) Inhibitor->MAO_Active Binding Complex Enzyme-Inhibitor Complex MAO_Active->Complex Intermediate Reactive Diazene Intermediate Complex->Intermediate Catalytic Oxidation Adduct Covalent FAD Adduct (Irreversible Inactivation) Intermediate->Adduct Covalent Bonding

Figure 1: Mechanism of suicide inhibition by hydrazine derivatives. The compound must be processed by the enzyme to become active, necessitating the pre-incubation step described below.

Materials & Reagents

Reagents
  • Enzyme: Recombinant Human MAO-A or MAO-B (e.g., from Sigma or Corning).

  • Substrate: Tyramine Hydrochloride (Universal substrate for MAO-A/B).

  • Detection: Amplex™ Red Reagent (Invitrogen/Thermo).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).[3]

  • Inhibitor: (2-Phenoxyethyl)hydrazine HCl.

  • Reference Control: Clorgyline (MAO-A selective) or Deprenyl (MAO-B selective).

Buffer Preparation[4]
  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Note: Avoid amine-based buffers (Tris, Glycine) as they can interfere with hydrazine chemistry or aldehyde products.

Experimental Protocol

Step 1: Stock Preparation
  • Inhibitor Stock: Dissolve (2-Phenoxyethyl)hydrazine HCl in DMSO to 10 mM.

    • Critical: Minimize DMSO in the final assay (<1%).

  • Amplex Red Working Solution:

    • 200 µM Amplex Red

    • 1 U/mL HRP

    • 1 mM Tyramine

    • Prepare in Reaction Buffer.[4] Protect from light.

Step 2: Plate Setup & Pre-Incubation (Crucial)

Since (2-Phenoxyethyl)hydrazine is a mechanism-based inhibitor, you must incubate it with the enzyme before adding the detection reagents.

  • Dilution: Prepare a 3-fold serial dilution of the inhibitor in Reaction Buffer (range: 10 µM down to 0.1 nM).

  • Dispense: Add 50 µL of diluted Inhibitor to black 96-well plates.

  • Enzyme Addition: Add 50 µL of MAO Enzyme (0.5 U/mL final concentration) to the wells.

  • Incubation: Incubate at 37°C for 30 minutes .

    • Why? This allows the hydrazine to oxidize and covalently modify the FAD cofactor. Without this,

      
       values will appear artificially high (less potent).
      
Step 3: Reaction Initiation
  • Substrate Addition: Add 100 µL of the Amplex Red/HRP/Tyramine Working Solution to start the reaction.

  • Final Volume: 200 µL.

  • Final Concentrations:

    • Tyramine: 500 µM (approx

      
      )
      
    • Amplex Red: 100 µM

    • HRP: 0.5 U/mL

Step 4: Detection
  • Read Mode: Kinetic Fluorescence.

  • Instrument: Fluorescence Microplate Reader (e.g., Biotek Cytation).

  • Settings:

    • Excitation: 530–560 nm

    • Emission: 590 nm[4]

    • Duration: 30 minutes (read every 1 minute).

    • Temperature: 37°C.[4]

Workflow Diagram

Assay_Workflow Start Start: Prepare Reagents Step1 1. Plate Inhibitor (Serial Dilution) Start->Step1 Step2 2. Add MAO Enzyme Step1->Step2 Incubate 3. PRE-INCUBATION 30 min @ 37°C (Critical for Hydrazines) Step2->Incubate Allow Covalent Binding Step3 4. Add Substrate Mix (Tyramine + Amplex Red + HRP) Incubate->Step3 Read 5. Kinetic Read (Ex 540nm / Em 590nm) Step3->Read Measure Resorufin

Figure 2: Step-by-step assay workflow emphasizing the pre-incubation period required for irreversible inhibitors.

Data Analysis

  • Calculate Velocity: Determine the slope (RFU/min) of the linear portion of the kinetic curve for each well.

  • Normalize: Calculate % Activity relative to the "No Inhibitor" control (DMSO only).

    
    
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Activity. Fit using a non-linear regression (4-parameter logistic model) to determine the

    
    .
    
    • Note: For irreversible inhibitors, the

      
       is time-dependent. For rigorous characterization, perform the assay at multiple pre-incubation times (0, 15, 30, 60 min) to calculate 
      
      
      
      .

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Spontaneous oxidation of Amplex Red.Protect reagents from light. Ensure buffer pH is not >7.6.
Low Signal Inactive Enzyme or HRP inhibition.Hydrazines can inhibit HRP at very high concentrations. Run a control with H2O2 + HRP + Inhibitor (no MAO) to rule this out.
No Inhibition Insufficient Pre-incubation.Hydrazines are "slow-binders." Increase pre-incubation to 60 minutes.
Variable Data Compound Instability.Hydrazines oxidize in air. Make stock solutions immediately before use; do not store diluted working stocks.

References

  • Tipton, K. F. (1972).[5] Inhibition of monoamine oxidase by substituted hydrazines.[1][2][5][6][7][8][9] Biochemical Journal, 128(4), 913–919.

  • Zhou, W., et al. (2007). Amplex Red Fluorometric Monoamine Oxidase Assay Kit. Invitrogen/Thermo Fisher Scientific User Guide.

  • Binda, C., et al. (2011). Structural biology of monoamine oxidase inhibitors. Current Topics in Medicinal Chemistry, 11(22), 2788-2796.

  • Holt, A., et al. (2004). Irreversible inhibition of monoamine oxidase by hydrazine derivatives.[1][2][5][9] Journal of Neural Transmission, 111, 1421–1430.

Sources

Application Note: A Comprehensive Guide to the Preparation of (2-Phenoxyethyl)hydrazine hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision

(2-Phenoxyethyl)hydrazine hydrochloride is a hydrazine derivative of interest in synthetic chemistry and drug discovery. As with many hydrazine compounds, it serves as a versatile chemical intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable to laboratory use compared to its free base.[1][2]

The biological and chemical activity of such compounds is highly dose-dependent. Therefore, the accuracy and reproducibility of experimental results rely critically on the precise preparation of stock solutions. This guide provides a detailed, field-tested framework for researchers, scientists, and drug development professionals to prepare, handle, and store stock solutions of (2-Phenoxyethyl)hydrazine hydrochloride with an emphasis on safety, accuracy, and stability.

Physicochemical Properties & Data

A thorough understanding of the compound's properties is fundamental to its correct handling. The data below has been compiled from authoritative sources for (2-Phenoxyethyl)hydrazine and its hydrochloride salt.

PropertyDataSource
Chemical Name (2-Phenoxyethyl)hydrazine hydrochloride-
Molecular Formula C₈H₁₂N₂O · HCl[3]
Molecular Weight 188.65 g/mol Calculated
Appearance White to off-white crystalline solid (Expected)[1]
Solubility Soluble in water, ethanol, and other polar solvents.[1][4]
Storage Temperature 2-8°C, protect from light and moisture.[5][6]

Critical Safety & Handling Protocols

Trustworthiness Pillar: Hydrazine derivatives are classified as particularly hazardous substances.[7] Phenylhydrazine hydrochloride, a related compound, is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen and mutagen.[8][9][10] Therefore, rigorous safety protocols are not merely recommended; they are essential for personnel protection.

Causality Behind Experimental Choices: All handling of solid (2-Phenoxyethyl)hydrazine hydrochloride must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates. The use of double gloves, a lab coat, and chemical splash goggles is mandatory to prevent skin and eye contact.[8][10]

cluster_prep Phase 1: Preparation & Risk Assessment cluster_handling Phase 2: Compound Handling cluster_cleanup Phase 3: Post-Procedure & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Don Personal Protective Equipment (PPE) (Lab Coat, Goggles, Double Gloves) prep_1->prep_2 prep_3 Prepare & Verify Chemical Fume Hood prep_2->prep_3 handling_1 Weigh Compound in Fume Hood (Use anti-static weigh boat) prep_3->handling_1 handling_2 Perform Dissolution Steps handling_1->handling_2 cleanup_1 Decontaminate Glassware & Surfaces handling_2->cleanup_1 cleanup_2 Dispose of Waste (Follow Institutional Guidelines) cleanup_1->cleanup_2 cleanup_3 Remove & Dispose of PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Diagram 1: Workflow for Safe Handling of (2-Phenoxyethyl)hydrazine hydrochloride.

Experimental Protocol: Aqueous Stock Solution (e.g., 10 mM)

This protocol details the preparation of a 10 mM aqueous stock solution, a common starting concentration for many biological assays.

Required Materials
EquipmentConsumables
Calibrated Analytical Balance(2-Phenoxyethyl)hydrazine hydrochloride
Chemical Fume HoodHigh-purity water (e.g., Milli-Q® or WFI)
Vortex Mixer50 mL Conical Tube
Calibrated Serological PipettesSterile Syringe Filters (0.22 µm, PVDF)
Sonicator (optional)Sterile Syringes
-Sterile, light-protecting storage vials (amber)
Step-by-Step Methodology

Expertise Pillar: The following steps are designed to ensure accuracy, sterility (where required), and stability of the final solution.

  • Calculation: Determine the mass of (2-Phenoxyethyl)hydrazine hydrochloride needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 50 mL of 10 mM solution:

      • Mass = 0.010 mol/L × 188.65 g/mol × 0.050 L = 0.0943 g (94.3 mg)

  • Weighing: Within a chemical fume hood, carefully weigh out 94.3 mg of the compound into a tared weigh boat. Transfer the powder into a 50 mL conical tube.

    • Causality: Using a fume hood is critical to prevent inhalation of the toxic powder.[10] An anti-static weigh boat minimizes loss of fine powder.

  • Initial Dissolution: Add approximately 40 mL of high-purity water to the conical tube. Cap securely.

    • Causality: Adding a partial volume of solvent first ensures there is sufficient headspace for vigorous mixing and allows for a final volume adjustment for maximum accuracy.

  • Solubilization: Vortex the solution for 1-2 minutes. If solids persist, place the tube in a room temperature water bath sonicator for 5-10 minute intervals until the solid is fully dissolved. Visually inspect against a dark background to confirm the absence of particulates.

    • Causality: Sonication provides energy to break up solute aggregates, facilitating dissolution without the need for heat, which could potentially degrade the compound.

  • Final Volume Adjustment (QS): Once fully dissolved, carefully add high-purity water until the bottom of the meniscus reaches the 50 mL mark on the conical tube. This is known as bringing the solution to "quantity sufficient" (QS). Invert the capped tube 10-15 times to ensure homogeneity.

  • Sterilization (Application-Dependent): For use in cell culture or other sterile applications, the solution must be sterile-filtered. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a sterile, light-protecting (amber) container.

    • Causality: A 0.22 µm filter is standard for removing bacteria. A PVDF filter membrane is recommended for its low protein binding and broad chemical compatibility.

  • Aliquoting and Storage: Dispense the final stock solution into smaller, single-use aliquots in sterile amber vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise the integrity of the stock solution over time. Amber vials protect the compound from potential light-induced degradation.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (Water), preparation date, and your initials. Store at 2-8°C. For long-term storage (>1 month), consider storing at -20°C or -80°C, but verify stability first.

start Start: Define Target Concentration & Volume calc 1. Calculate Required Mass (Mass = C × MW × V) start->calc weigh 2. Weigh Compound in Fume Hood calc->weigh dissolve 3. Add ~80% of Solvent (e.g., 40 mL for 50 mL final) weigh->dissolve solubilize 4. Solubilize Completely (Vortex / Sonicate) dissolve->solubilize check Visual Check: Is solution clear? solubilize->check check->solubilize No qs 5. Adjust to Final Volume (QS) & Mix Thoroughly check->qs Yes filter 6. Sterile Filter (0.22 µm) (If required for application) qs->filter aliquot 7. Aliquot into Light-Protecting Single-Use Vials filter->aliquot store 8. Label and Store Appropriately (2-8°C or -20°C) aliquot->store

Diagram 2: Step-by-Step Stock Solution Preparation Workflow.

Protocol: Organic Solvent Stock Solution (e.g., 100 mM in DMSO)

For compounds with limited aqueous solubility or for specific experimental needs, a high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is common.

Methodology: The procedure is analogous to the aqueous protocol, with the following key differences:

  • Solvent: Use anhydrous, molecular biology grade DMSO.

  • Concentration: Higher concentrations (e.g., 100 mM) are often achievable in DMSO. Adjust calculations accordingly.

  • Handling: DMSO facilitates the absorption of chemicals through the skin.[11] Therefore, meticulous care to avoid skin contact is even more critical. Always use appropriate gloves (nitrile is common, but check a glove compatibility chart).

  • Sterilization: Sterile filtering DMSO solutions can be challenging as some filter membranes are not compatible. If sterility is required, ensure the selected filter is DMSO-resistant (e.g., PTFE). Alternatively, prepare the solution from sterile components in a laminar flow hood.

  • Storage: DMSO-based stocks are typically stored at -20°C to prevent solvent freezing and degradation of the compound.

Stability and Long-Term Storage

  • General Stability: While the hydrochloride salt improves stability, hydrazine derivatives can be susceptible to oxidation.[5] Store solutions tightly sealed to minimize air exposure.

  • Storage Conditions: Store aqueous solutions at 2-8°C for short-term use (up to 1 week) and at -20°C for longer-term storage. Store DMSO solutions at -20°C. Always protect from direct sunlight.[6][11]

  • Working Solutions: When preparing dilute working solutions from the frozen stock, allow the aliquot to thaw completely at room temperature and vortex gently before dilution. Never refreeze a working solution.

References

  • Macsen Labs. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (2019). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]

  • University of Wollongong Environmental Health & Safety. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Hydrazine, (2-phenoxyethyl)-, hydrochloride (C8H12N2O). Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). CN102531953A - Preparation process for phenylhydrazine hydrochloride.
  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines. In Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Loba Chemie. (2021). PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Retrieved from [Link]

Sources

Application Note: Pharmacological Evaluation of (2-Phenoxyethyl)hydrazine Hydrochloride in Neuronal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(2-Phenoxyethyl)hydrazine hydrochloride is a hydrazine-based chemical probe structurally analogous to the classical monoamine oxidase inhibitor (MAOI) Phenelzine. While Phenelzine contains a phenylethyl backbone, the insertion of an oxygen atom in the (2-Phenoxyethyl)hydrazine structure alters its physicochemical properties, potentially influencing blood-brain barrier permeability and enzyme binding affinity.

This application note details the experimental framework for evaluating the compound's efficacy as a Monoamine Oxidase (MAO) inhibitor and its potential neuroprotective properties in neuronal cell cultures (SH-SY5Y and Primary Cortical Neurons).

Key Mechanisms of Action:

  • MAO Inhibition: The hydrazine moiety acts as a "suicide substrate," undergoing catalytic oxidation by MAO to form a reactive diazene or radical intermediate that covalently binds to the FAD cofactor, irreversibly inhibiting the enzyme.

  • Oxidative Stress Modulation: By inhibiting MAO, the compound reduces the production of reactive oxygen species (ROS) generated during monoamine deamination (specifically

    
    ).
    

Safety & Handling (Critical)

WARNING: Hydrazine derivatives are potent chemical hazards.

  • Toxicity: Hydrazines are potential carcinogens and can cause hepatotoxicity.

  • Neurotoxicity Risk: High doses of hydrazines can deplete Pyridoxal-5-Phosphate (Vitamin B6), inhibiting Glutamic Acid Decarboxylase (GAD) and reducing GABA levels, potentially leading to excitotoxicity or seizures in in vivo models.[1]

  • Handling: All powder handling must occur in a Class II Biosafety Cabinet. Wear double nitrile gloves.

  • Waste: Segregate all liquid waste as "Hydrazine-Contaminated."

Experimental Design Strategy

The study is divided into three phases to ensure a self-validating dataset:

PhaseObjectiveAssay/MethodOutput
I. Dose-Finding Determine non-toxic concentration range (TC50).MTT / LDH ReleaseMaximum Tolerated Dose (MTD)
II. Target Engagement Verify mechanism (MAO inhibition).Amplex Red MAO AssayIC50 for MAO-A vs MAO-B
III. Functional Efficacy Assess neuroprotection against oxidative stress.ROS Challenge (MPP+ or

)
% Cell Survival Recovery
Mechanistic Pathway Diagram

MAO_Inhibition_Mechanism Compound (2-Phenoxyethyl)hydrazine MAO_Enzyme MAO Enzyme (FAD Cofactor) Compound->MAO_Enzyme Binding Intermediate Reactive Diazene Intermediate MAO_Enzyme->Intermediate Catalytic Oxidation Substrate Monoamines (Dopamine/Serotonin) MAO_Enzyme->Substrate Normal Function Inhibited_Complex Covalent Adduct (Irreversible Inhibition) Intermediate->Inhibited_Complex Covalent Bond Product_ROS H2O2 + Aldehyde Inhibited_Complex->Product_ROS Blocks Neuroprotection Reduced Oxidative Stress (Neuroprotection) Inhibited_Complex->Neuroprotection Result Substrate->Product_ROS Deamination

Caption: Mechanism of suicide inhibition by hydrazine derivatives preventing ROS generation.

Detailed Protocols

Preparation of Stock Solutions
  • Solvent: (2-Phenoxyethyl)hydrazine hydrochloride is water-soluble, but DMSO is recommended for cellular permeability consistency.

  • Stock: Prepare a 100 mM stock in sterile DMSO.

  • Storage: Aliquot and store at -20°C. Hydrazines are sensitive to oxidation; use fresh aliquots for each experiment.

Phase I: Cytotoxicity Profiling (MTT Assay)

Rationale: Hydrazines can be cytotoxic independent of MAO inhibition. We must establish the therapeutic window.

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions of (2-Phenoxyethyl)hydrazine (0.1 µM to 1000 µM) for 24h.

    • Vehicle Control: 0.1% DMSO.

    • Positive Toxicity Control: 10% DMSO or Triton X-100.

  • MTT Addition: Add 0.5 mg/mL MTT reagent. Incubate 4h at 37°C.

  • Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to Vehicle. Determine the MNTC (Maximum Non-Toxic Concentration) .

Phase II: MAO Inhibition Assay (Amplex Red)

Rationale: To confirm the compound acts as an MAOI and determine selectivity (MAO-A vs MAO-B).

Reagents:

  • Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Substrates: Tyramine (non-selective) or Benzylamine (MAO-B specific).

  • Specific Inhibitors (Controls): Clorgyline (MAO-A specific), Deprenyl (MAO-B specific).

Protocol:

  • Lysate Prep: Harvest untreated neuronal cells and homogenize in phosphate buffer (pH 7.4). Centrifuge at 600xg to remove debris; use supernatant (mitochondrial fraction).

  • Pre-Incubation: In a black 96-well plate:

    • Add 50 µL Lysate (approx. 10 µg protein).

    • Add 1 µL of (2-Phenoxyethyl)hydrazine (various concentrations).

    • Incubate 30 min at 37°C to allow irreversible binding.

  • Reaction Start: Add 50 µL Working Solution containing:

    • 200 µM Amplex Red.

    • 1 U/mL HRP.

    • 1 mM Tyramine substrate.

  • Kinetics: Measure fluorescence (Ex/Em 530/590 nm) every 2 min for 30 min.

  • Calculation: Slope of the linear phase represents enzyme activity. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Phase III: Neuroprotection Challenge

Rationale: To test if MAO inhibition translates to survival under stress.

  • Pre-treatment: Pre-treat SH-SY5Y cells with the determined MNTC (e.g., 10 µM) of (2-Phenoxyethyl)hydrazine for 2h.

  • Insult: Add MPP+ (1 mM) or

    
     (100 µM) to the media without removing the drug.
    
  • Incubation: Incubate for 24h.

  • Readout: Perform LDH Release assay (measure membrane integrity) or ATP luminescence assay.

  • Success Criteria: Significant reduction in cell death compared to the "Insult Only" group.

Experimental Workflow Diagram

Experimental_Workflow cluster_Phase1 Phase 1: Safety cluster_Phase2 Phase 2: Mechanism cluster_Phase3 Phase 3: Efficacy Start Neuronal Culture (SH-SY5Y / Primary) Dose_Response MTT Assay (0.1 - 1000 µM) Start->Dose_Response Determine_MNTC Identify Non-Toxic Dose Dose_Response->Determine_MNTC MAO_Assay Amplex Red Assay (+/- Specific Inhibitors) Determine_MNTC->MAO_Assay Stress_Model Oxidative Insult (MPP+ / H2O2) Determine_MNTC->Stress_Model Pre-treat IC50_Calc Calculate IC50 (MAO-A vs MAO-B) MAO_Assay->IC50_Calc Protection_Readout Survival Assay (LDH / ATP) Stress_Model->Protection_Readout

Caption: Step-by-step workflow from toxicity screening to functional neuroprotection assays.

Expected Results & Data Interpretation

AssayExpected Result for (2-Phenoxyethyl)hydrazineInterpretation
MTT (Toxicity) Toxicity likely > 100 µM.Hydrazine moiety can be toxic at high concentrations; establish window < 50 µM.
MAO Inhibition Time-dependent inhibition (irreversible).[2]Confirm "suicide" mechanism. If inhibition increases with pre-incubation time, it is irreversible.
Selectivity Likely non-selective or MAO-A preferring (based on Phenelzine homology).Compare IC50 against Clorgyline (MAO-A) and Deprenyl (MAO-B).
Neuroprotection Attenuation of MPP+ toxicity.Inhibition of MAO-B prevents MPP+ conversion to toxic MPP+ (in glial co-cultures) or reduces mitochondrial oxidative stress.

References

  • Tipton, K. F. (1972).[2] Inhibition of monoamine oxidase by substituted hydrazines.[2][3] Biochemical Journal, 128(4), 913–919.

  • Noda, A., et al. (1988).[1] Hydrazine radical formation catalyzed by rat microsomal NADPH-cytochrome P-450 reductase.[1] Biochemical and Biophysical Research Communications, 153(1), 256-260.[1]

  • PubChem. (n.d.). Hydrazine, (2-phenoxyethyl)-, hydrochloride.[4] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit Technical Bulletin.

  • Thermo Fisher Scientific. (n.d.).[5] Neural Cell Culture Protocols.

Sources

Troubleshooting & Optimization

Improving the reproducibility of assays involving (2-Phenoxyethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Assay Reproducibility & Troubleshooting

Doc ID: TECH-PEH-001 | Version: 2.4 | Last Updated: 2025-05-15

Executive Summary

(2-Phenoxyethyl)hydrazine hydrochloride (CAS: 3184-38-1) is a potent nucleophilic hydrazine derivative, frequently utilized as a fragment in drug discovery or as a reference inhibitor for Monoamine Oxidase (MAO). While chemically valuable, its reproducibility profile is often compromised by three factors: oxidative instability , carbonyl reactivity (hydrazone formation) , and time-dependent inhibition kinetics .

This guide synthesizes field-proven troubleshooting protocols to stabilize your workflows.

Module 1: Compound Handling & Chemical Integrity

Q: My IC50 values shift significantly between fresh and stored stock solutions. Why?

A: This is likely due to oxidative degradation or hygroscopic hydrolysis . Hydrazines are reducing agents.[1] In solution, they are prone to autoxidation, generating diazenes and eventually releasing nitrogen gas, which changes the effective concentration. Furthermore, as a hydrochloride salt, the compound is hygroscopic; absorption of atmospheric water into DMSO stocks accelerates hydrolysis.

Protocol: The "Zero-Headspace" Stock Preparation

To ensure consistency, follow this strict solubilization workflow.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or degassed water.

    • Note: The HCl salt renders aqueous solutions acidic. If dissolving in water, ensure your assay buffer has sufficient capacity (e.g., 100 mM HEPES) to neutralize the acid load upon addition.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the relative surface area exposed to oxygen.

  • Storage: Aliquot immediately into single-use amber vials. Purge with Argon or Nitrogen before sealing. Store at -20°C or -80°C.

StockPrep Solid Solid HCl Salt (Hygroscopic) Mix Vortex under Inert Gas (Ar/N2) Solid->Mix Weigh Fast Solvent Anhydrous DMSO (>99.9%) Solvent->Mix Aliquot Single-Use Aliquots (Amber Vials) Mix->Aliquot Minimize O2 Freeze Flash Freeze -80°C Aliquot->Freeze

Figure 1: Optimized workflow for minimizing oxidative degradation during stock preparation.

Module 2: Chemical Incompatibility & Interference

Q: I am seeing complete loss of activity in my cell culture media or specific buffers. Is the compound precipitating?

A: It is likely not precipitating, but reacting . Hydrazines are potent nucleophiles that react rapidly with carbonyl groups (aldehydes and ketones) to form stable hydrazones (Schiff bases).

  • The Trap: Many cell culture media (DMEM) and assay buffers contain reducing sugars (Glucose, Fructose) or pyruvate.

  • The Mechanism: The hydrazine amine attacks the carbonyl carbon of the sugar/pyruvate. This forms a covalent bond, effectively "capping" your molecule and removing it from the active pool.

  • The Fix:

    • Avoid: Dextrose, Fructose, Pyruvate, Acetone, and aldehydes.

    • Use: Mannitol or Sorbitol if osmolarity control is needed (these are sugar alcohols and lack the reactive carbonyl).

    • Buffer: Use TRIS, HEPES, or Phosphate buffers.

Q: Can this compound interfere with detection reagents?

A: Yes.

  • Resazurin/MTT Assays: As a reducing agent, (2-Phenoxyethyl)hydrazine can directly reduce resazurin to resorufin (or MTT to formazan) without cellular activity, causing false high viability signals.

  • Fluorescence: Hydrazone formation can be fluorescent or quench other fluorophores.

Table 1: Solvent & Buffer Compatibility Matrix

ComponentCompatibilityReason
DMSO High Ideal for stock. Keep anhydrous.
Water Medium Acidic pH shift due to HCl salt. Requires buffering.
Glucose/Dextrose Incompatible Forms hydrazones (loss of potency).
Pyruvate Incompatible Rapid scavenging of hydrazine.
Mannitol High Non-reactive sugar alcohol alternative.
PBS/HEPES High Good buffering capacity.

Module 3: Enzymatic Assay Optimization (MAO Focus)

Q: My IC50 values decrease (potency increases) the longer I run the assay. Which value is correct?

A: The "longer" value is correct. (2-Phenoxyethyl)hydrazine is structurally related to suicide inhibitors like Phenelzine. It likely acts via Time-Dependent Inhibition (TDI) .

  • Mechanism: The enzyme (e.g., MAO) oxidizes the hydrazine to a reactive intermediate (diazene/radical) which then covalently bonds to the flavin cofactor (FAD).

  • Consequence: This is a two-step reaction (

    
     followed by 
    
    
    
    ). If you add substrate and inhibitor simultaneously, the substrate competes with the inhibitor, and you measure a mix of competitive and irreversible inhibition.
Protocol: Pre-Incubation Assay (k_inact/K_I Determination)

To accurately characterize potency, you must allow the "inactivation" step to occur before measuring residual activity.

  • Step 1 (Pre-incubation): Incubate Enzyme + Inhibitor (various concentrations) in buffer for 30 minutes at 37°C. Do not add substrate yet.

  • Step 2 (Reaction): Add Substrate (e.g., Tyramine or fluorogenic probe) to initiate the reaction.

  • Step 3 (Measurement): Measure velocity immediately.

  • Analysis: Plot the residual activity vs. Inhibitor Concentration.

MAO_Inhibition cluster_interference Competition E Enzyme (MAO) EI E-I Complex (Reversible) E->EI Binding (K_I) ES Product E->ES Fast I Inhibitor (Hydrazine) I->EI EI_cov E-I Covalent (Irreversible) EI->EI_cov Inactivation (k_inact) Requires Time S Substrate S->ES

Figure 2: Kinetic scheme showing why pre-incubation is necessary. Without it, the Substrate (S) protects the Enzyme (E) from the Inhibitor (I).

Troubleshooting Guide: Quick Reference

SymptomProbable CauseCorrective Action
High Background (Fluorescence) Hydrazine reacting with aldehydes in buffer or plasticware.Switch to aldehyde-free buffers. Use black, non-treated plates.
False "Cell Viability" Direct reduction of redox dyes (Resazurin/MTT).Use ATP-based viability assays (e.g., CellTiter-Glo) which are less prone to redox interference.
Precipitation upon addition "Salting out" or pH shock from HCl salt.Dilute stock into an intermediate buffer (pH 7.4) before adding to the final well.
Drifting Baseline Oxidation of hydrazine generating H2O2.Add Catalase (if H2O2 is not the analyte) or use an endpoint assay.

References

  • Chemical Properties & Stability

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]

    • Note: Provides foundational data on the reducing nature and basicity of the hydrazine pharmacophore.
  • Assay Interference (Carbonyls)

    • Kishikawa, N., et al. (2006). "Determination of carbonyl compounds in waters using triazine-based hydrazine reagents." The Analyst. Retrieved from [Link]

    • Context: Validates the rapid reaction between hydrazines and carbonyls, confirming the incomp
  • MAO Inhibition Mechanism

    • Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Retrieved from [Link]

    • Context: Defines the mechanism-based (suicide)
  • Handling Hydrochloride Salts: Stahl, P. H., & Wermuth, C. G. (2011). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. Context: General reference for the hygroscopicity and acidity of hydrochloride salt forms in solution.

Sources

Dealing with autofluorescence from hydrazine compounds in imaging assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Autofluorescence Derived from Hydrazine Compounds & Fixation Artifacts Ticket Priority: High (Impacts Signal-to-Noise Ratio)

Diagnostic: Is Hydrazine the Culprit?

Before altering your workflow, confirm that the background signal is chemically derived from the hydrazine-carbonyl interaction rather than general cellular autofluorescence (e.g., lipofuscin, flavins).

Symptom Checklist:

  • Broad-Spectrum Noise: Signal appears in the Blue (DAPI/Hoechst) and Green (FITC/GFP) channels, often bleeding into the Orange (TRITC).

  • Fixation Dependence: The noise intensity spikes significantly after fixation with Glutaraldehyde or Formaldehyde compared to live-cell imaging.

  • Localization: Signal correlates with protein-dense regions or lipid membranes but lacks specific structural definition.

The "Self-Validating" Diagnostic Workflow: Run the following control matrix to isolate the source.

Control SampleTreatmentExpected Result (If Hydrazine is Cause)
A (Blank) Cells only (No Fix, No Probe)Low/Negligible Signal
B (Fixation Control) Cells + Aldehyde Fixative Moderate Background (Green/Yellow)
C (Compound Control) Cells + Hydrazine Compound (No Fix)Variable (Depends on compound intrinsic fluorescence)
D (Interaction Control) Cells + Fixative + Hydrazine Compound High Intensity Background (Synergistic Effect)

The Mechanism: Why It Glows[1]

Understanding the chemistry is the only way to effectively quench it. Hydrazine (


) is a potent nucleophile. In biological imaging, autofluorescence arises from two distinct pathways:
  • The Schiff Base/Hydrazone Formation: Hydrazines react with endogenous carbonyls (ketones/aldehydes) or aldehyde-based fixatives to form hydrazones . These structures possess delocalized

    
    -electron systems (C=N bonds), which are often fluorescent.
    
  • Glutaraldehyde Polymerization: Glutaraldehyde fixes cells by crosslinking amines. This creates pyridinium-like crosslinks and Schiff bases that are intrinsically fluorescent. Hydrazines can accelerate or modify these reactions, intensifying the noise.

Mechanism Diagram

The following diagram illustrates the formation of the fluorescent species and the quenching mechanism.[1]

HydrazineMechanism Aldehyde Aldehyde Fixative (R-CHO) SchiffBase Schiff Base / Hydrazone (C=N Bond) Aldehyde->SchiffBase Reacts with Protein Cellular Protein (R'-NH2) Protein->SchiffBase Hydrazine Hydrazine Compound (R''-NH-NH2) Hydrazine->SchiffBase Forms Hydrazone Fluorescence AUTOFLUORESCENCE (Emission: 450-550nm) SchiffBase->Fluorescence Excitation ReducedBond Reduced Amine/Hydrazine (C-N Single Bond) SchiffBase->ReducedBond Conversion NaBH4 Quencher: NaBH4 (Reduction) NaBH4->SchiffBase Reduces C=N NoSignal NO FLUORESCENCE ReducedBond->NoSignal

Caption: Pathway showing how aldehyde-hydrazine interactions create fluorescent C=N bonds, and how Sodium Borohydride (


) eliminates this by reducing the bond to a non-fluorescent C-N state.

Mitigation Protocols

Protocol A: Chemical Quenching (The Gold Standard)

Target: Reduction of the C=N double bond. Reagent: Sodium Borohydride (


).[2][3][4]

Why this works:


 is a reducing agent that converts the fluorescent Schiff bases and hydrazones (C=N) into non-fluorescent single bonds (C-N). This is the most effective method for aldehyde/hydrazine-induced noise [1, 2].

Step-by-Step Methodology:

  • Preparation (CRITICAL):

    • Weigh out

      
       powder.
      
    • Prepare a 1 mg/mL (0.1%) solution in PBS or water immediately before use.

    • Note:

      
       decomposes rapidly in water and releases hydrogen gas. Do not cap the tube tightly. 
      
  • The Workflow:

    • Fixation: Fix cells with Paraformaldehyde/Glutaraldehyde as per standard protocol.

    • Wash:

      
       min with PBS.
      
    • Quench: Incubate samples with fresh

      
       solution for 10 minutes  at room temperature.
      
      • Observation: You may see small bubbles (

        
         gas). This is normal.
        
    • Wash:

      
       min with PBS to remove residual borohydride.
      
    • Stain: Proceed with antibody staining or hydrazine probe incubation.

  • Safety Warning:

    
     is flammable and releases flammable gas in contact with water. Work in a fume hood or well-ventilated area.
    
Protocol B: Optical Mitigation (Spectral Unmixing)

If chemical quenching is incompatible with your specific hydrazine probe (e.g., if the probe relies on the C=N bond for target binding), use optical separation.

  • Reference Spectrum: Prepare a "Noise Control" slide (Cells + Fixative + Hydrazine, no fluorophores).

  • Acquisition: Image this control to generate a spectral fingerprint of the hydrazine autofluorescence.

  • Unmixing: Use your microscope's software (e.g., Zeiss Zen, Leica LAS X) to subtract this fingerprint from your multiplexed image.

Troubleshooting Decision Tree

Use this logic flow to determine the correct intervention for your specific assay conditions.

TroubleshootingTree Start Start: High Background Detected IsFixed Are cells fixed with Aldehydes? Start->IsFixed IsProbeStable Is your probe/drug stable under reduction? IsFixed->IsProbeStable Yes ActionLive Switch to Live Cell Imaging (No Fixation) IsFixed->ActionLive No (Live Assay) ActionNaBH4 Apply Protocol A: NaBH4 Quench IsProbeStable->ActionNaBH4 Yes (e.g., Antibody staining) ActionUnmix Apply Protocol B: Spectral Unmixing IsProbeStable->ActionUnmix No (Probe relies on C=N) ActionChangeFix Switch Fixative: Use Methanol/Acetone IsProbeStable->ActionChangeFix Alternative Option

Caption: Decision matrix for selecting the appropriate mitigation strategy based on fixation status and probe chemical stability.

Frequently Asked Questions (FAQ)

Q: Will


 destroy my GFP/RFP signal? 
A:  Generally, no. 

is mild enough that it typically preserves the fluorescence of beta-barrel proteins like GFP and RFP. However, extended incubation (>30 mins) or high concentrations (>1%) may reduce intensity. Always run a "GFP only +

" control to verify.

Q: I am using a hydrazine-based "Click Chemistry" probe. Can I quench after the click reaction? A: Proceed with caution. If your "click" product forms a hydrazone linkage (e.g., ketone-hydrazide ligation),


 will reduce that bond.[3] While the bond remains covalent (becoming a hydrazine linkage), the change in hybridization (sp2 to sp3) might alter the fluorescence properties of your specific probe [3].

Q: My background is red/Far-Red. Is this hydrazine? A: Unlikely. Hydrazine/Aldehyde adducts typically fluoresce in the Blue/Green/Yellow range (450-550 nm). Far-Red background is more likely due to reagent aggregation or lipofuscin (in tissue samples).

Q: Can I use commercial "Autofluorescence Quenchers" (e.g., TrueBlack, Sudan Black)? A: Yes, but they work differently. Sudan Black B is a lipophilic dye that masks autofluorescence by absorbing light (quenching via energy transfer/blocking). It is effective for lipofuscin but less specific for hydrazine-aldehyde chemical artifacts than


 [4].

References

  • Baschong, W., Suetterlin, R., & Laeng, R. H. (2001). Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy (CLSM). Journal of Histochemistry & Cytochemistry. Link

  • Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 3: The Chemistry of Reactive Groups (Hydrazides and Aldehydes). Academic Press. Link

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry. Link

Sources

Best practices for storing and handling (2-Phenoxyethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Phenoxyethyl)hydrazine Hydrochloride

  • Product Class: Hydrazine Derivatives / Building Blocks

  • Relevant CAS (Free Base): 3184-38-1[1][2]

  • Chemical Structure: Ph-O-CH₂-CH₂-NH-NH₂[1] · HCl

Executive Summary

(2-Phenoxyethyl)hydrazine hydrochloride is a specialized hydrazine building block used primarily in the synthesis of heterocycles (e.g., pyrazoles, pyridazines) and pharmaceutical intermediates.[1][3] As a hydrazine salt, it possesses a "Jekyll and Hyde" nature: the hydrochloride form stabilizes the volatile and unstable free base, yet it remains acutely sensitive to moisture, oxidation, and transition metals .[1]

This guide synthesizes field-proven handling protocols to prevent the three most common failure modes: hygroscopic caking, oxidative degradation (yellowing), and reaction stalling due to incomplete free-basing. [1]

Module 1: Storage & Stability (The "Prevention" Phase)

Q: I received the shipment at ambient temperature. Is the compound compromised? A: Likely not, provided the seal is intact.[1] While long-term storage requires cold conditions to retard oxidation, short-term transit at ambient temperature is generally acceptable for the HCl salt form.[1] However, you must immediately transfer it to long-term storage conditions upon receipt.[1]

Q: What are the absolute best practices for long-term storage? A: Treat this compound as a "living" reagent. It slowly degrades if neglected.[1]

  • Temperature: Store at -20°C (preferred) or 2-8°C. Lower temperatures significantly slow the autoxidation rate.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The hydrazine moiety (

    
    ) is a reducing agent and will scavenge oxygen from the headspace, leading to degradation.[1]
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers or spatulas (see Handling).

  • Desiccation: The HCl salt is hygroscopic.[1] If moisture enters, hydrolysis accelerates, and the powder will turn into a sticky gum.[1] Store the vial inside a secondary desiccator jar.

Q: Can I store it in solution? A: No. Hydrazines are notoriously unstable in solution, especially in protic solvents (water/methanol) where they can slowly oxidize or undergo side reactions.[1] Always store as a solid. Prepare solutions immediately before use.

Visualizing the Storage Workflow

StorageProtocol Receipt Receipt of Material QC Visual QC (White/Off-White Solid) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid multiple freeze-thaws) QC->Aliquot Pass Fail Quarantine & Analyze QC->Fail Yellow/Sticky Seal Seal with Parafilm & Desiccant Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Figure 1: Critical path for receiving and storing hydrazine salts to maximize shelf-life.

Module 2: Handling & Safety (The "Action" Phase)

Q: Why is the use of metal spatulas strictly forbidden? A: Trace transition metals (Iron, Copper, Nickel) act as catalysts for hydrazine decomposition.[1] Even stainless steel can leach trace ions that accelerate the oxidation of the hydrazine group to nitrogen gas and other byproducts.[1]

  • Best Practice: Use porcelain, glass, or Teflon-coated spatulas only.[1]

Q: What are the specific safety hazards I should be aware of? A: Beyond standard lab safety:

  • Sensitization: Hydrazines are potent skin sensitizers.[1] A single exposure can lead to lifelong allergic dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Inhalation: The HCl salt is a fine powder.[1] Inhalation can cause severe respiratory irritation.[1] Always handle in a fume hood.[1]

  • Peroxide Potential: The phenoxyethyl ether linkage (

    
    ) has a theoretical potential for peroxide formation over years of storage, though the hydrazine group usually oxidizes first.[1] Test for peroxides if the bottle is very old (>2 years).[1]
    

Module 3: Troubleshooting Degradation (The "Reaction" Phase)

Q: My powder has turned yellow. Is it still usable? A: Yellowing is the hallmark of hydrazine oxidation (formation of azines or hydrazones).[1]

  • Light Yellow: Likely contains <5% impurity.[1] Usable for crude reactions but may require purification later.[1]

  • Dark Orange/Brown: Significant degradation.[1] Discard.

  • Sticky/Clumped: Moisture absorption.[1] The molecular weight is now inaccurate due to water weight.[1] Dry under high vacuum over

    
     before use, or determine concentration via titration.
    

Q: How do I validate purity before a critical reaction? A: Do not rely on LCMS alone, as hydrazine salts can be difficult to ionize or retain on standard C18 columns.[1]

  • 1H-NMR (DMSO-d6): Look for the integration of the ethyl linker protons. Oxidation often shifts these peaks or creates new aromatic signals.[1]

  • Melting Point: A sharp melting point indicates high purity.[1] Broadening >2°C suggests degradation.[1]

Troubleshooting Matrix
ObservationDiagnosisRemediation
White Crystalline Powder Optimal StateProceed with experiment.[1]
Clumped / Caked Solid Hygroscopic Moisture UptakeDry under vacuum (0.1 mbar) for 4h.[1] Re-weigh.
Light Yellow Tint Mild Surface OxidationRecrystallize (EtOH/Et2O) if high purity needed.[1]
Dark Brown / Goo Severe DecompositionDiscard as hazardous waste.[1] Do not use.
Smell of Ammonia Hydrolysis / DegradationDiscard.[1] Indicates breakdown of the hydrazine moiety.[1]

Module 4: Experimental Application (The "Usage" Phase)

Q: The reaction failed. I added the HCl salt directly to the electrophile. A: This is the most common user error.[1] The hydrazine nitrogen is protonated (


) and is non-nucleophilic  in this state.[1] You must liberate the free base for it to react.[1]

Q: What is the best protocol for free-basing in-situ? A: Isolating the free base (an oil) is risky due to instability.[1] Perform an in-situ neutralization :

  • Dissolve the HCl salt in the reaction solvent (e.g., Ethanol, DMF).[1]

  • Add a mild organic base (e.g., Triethylamine or DIPEA) in a 1:1 to 1.2:1 molar ratio .

  • Stir for 10-15 minutes. You may see a precipitate (Triethylamine Hydrochloride); this confirms the free base is liberated.[1]

  • Add your electrophile (aldehyde, ketone, alkyl halide).[1]

Q: Can I use inorganic bases like Carbonate or Hydroxide? A: Yes, but be careful with biphasic systems.[1] If using


, ensure vigorous stirring or use a phase transfer catalyst.[1] Avoid strong hydroxides (

) if your substrate has sensitive esters, as hydrazines are already potent nucleophiles that can cause transamidation.[1]
Decision Logic: Reaction Troubleshooting

Troubleshooting Start Reaction Failed/Low Yield CheckBase Did you add a Base? Start->CheckBase CheckColor Did reaction turn dark immediately? CheckBase->CheckColor Yes Sol1 Error: Salt is not nucleophilic. Repeat with 1.2 eq TEA/DIPEA. CheckBase->Sol1 No Sol2 Error: Oxidation. Degas solvents (Sparge N2). Check Reagent Purity. CheckColor->Sol2 Yes (Black/Brown) Sol3 Check Sterics/Electronics. Hydrazine might be too bulky. CheckColor->Sol3 No (No change)

Figure 2: Diagnostic logic for troubleshooting failed couplings with hydrazine salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20217, (2-Phenoxyethyl)hydrazine.[1] Retrieved from [Link][1]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine and Hydrazine Salts.[1] Retrieved from [Link][1]

(Note: While specific literature on the phenoxyethyl derivative is sparse, protocols are derived from authoritative standards for the hydrazine hydrochloride class).[1]

Sources

Validation & Comparative

Comparative Guide: (2-Phenoxyethyl)hydrazine Hydrochloride vs. Phenelzine in MAO Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Phenelzine (2-phenylethylhydrazine), a clinically established non-selective monoamine oxidase inhibitor (MAOI), and its structural analog (2-Phenoxyethyl)hydrazine hydrochloride . While Phenelzine remains a benchmark for irreversible MAO inhibition, (2-Phenoxyethyl)hydrazine serves as a critical structure-activity relationship (SAR) probe, particularly in the development of selective lysine-specific demethylase 1 (LSD1) inhibitors. This guide examines their physicochemical properties, inhibition kinetics, and experimental utility.

Chemical Structure & Physicochemical Properties

The fundamental difference between these two hydrazines lies in the linker chain connecting the phenyl ring to the hydrazine moiety. Phenelzine utilizes an ethylene linker, whereas (2-Phenoxyethyl)hydrazine incorporates an ether linkage. This modification significantly alters the electronic environment and lipophilicity of the molecule.

Structural Comparison
  • Phenelzine: C6H5-CH2-CH2-NH-NH2

  • (2-Phenoxyethyl)hydrazine: C6H5-O-CH2-CH2-NH-NH2

ChemicalStructures Phenelzine Phenelzine (2-Phenylethylhydrazine) MW: 136.20 g/mol Linker1 Ethylene Linker (-CH2-CH2-) Phenelzine->Linker1 Core Feature Phenoxy (2-Phenoxyethyl)hydrazine MW: 152.19 g/mol Linker2 Ether Linker (-O-CH2-CH2-) Phenoxy->Linker2 Core Feature Linker1->Linker2 Substitution Effect: Increased Polarity Altered Oxidation Potential

Caption: Structural divergence between Phenelzine and (2-Phenoxyethyl)hydrazine highlighting the linker modification.

Physicochemical Data Table
PropertyPhenelzine Sulfate(2-Phenoxyethyl)hydrazine HClImpact of Modification
CAS Number 156-51-4 (Sulfate)4230-21-1Distinct chemical identity
Linker Type Alkyl (Ethylene)Alkyl EtherOxygen introduces H-bond acceptance
LogP (Predicted) ~1.6~1.4Slight reduction in lipophilicity due to ether oxygen
Electronic Effect Inductive donation to hydrazineInductive withdrawal by OxygenMay reduce nucleophilicity of hydrazine N

Pharmacology & Mechanism of Action[2][3]

Mechanism: Suicide Inhibition

Both compounds function as mechanism-based irreversible inhibitors (suicide substrates). They are not active in their native form but are processed by the MAO enzyme to generate a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor.

  • Substrate Binding: The hydrazine binds to the active site of MAO (A or B).

  • Oxidation: MAO oxidizes the hydrazine group to an imine or diazene intermediate.

  • Covalent Adduct Formation: The reactive intermediate attacks the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

MAO_Mechanism Substrate Hydrazine Inhibitor (R-NH-NH2) ES_Complex Enzyme-Inhibitor Complex Substrate->ES_Complex Binding MAO_Active MAO Enzyme (Oxidized FAD) MAO_Active->ES_Complex Binding Intermediate Reactive Species (Diazene/Imine) ES_Complex->Intermediate Single Electron Transfer (Oxidation) Adduct Covalent N(5)-FAD Adduct (Irreversibly Inhibited Enzyme) Intermediate->Adduct Covalent Bond Formation Oxygen_Effect Ether Oxygen Effect: Modulates oxidation rate via inductive withdrawal Oxygen_Effect->Intermediate

Caption: Mechanism of irreversible MAO inactivation by hydrazine derivatives.

Comparative Potency & Selectivity

While Phenelzine is a potent, non-selective inhibitor, the phenoxy-analog exhibits a modified profile.

  • Phenelzine:

    • MAO-A IC50: ~0.1 - 1.0 µM (High Potency)

    • MAO-B IC50: ~1.0 - 3.0 µM

    • Selectivity: Non-selective (inhibits both isoforms effectively).

    • Clinical Status: FDA-approved antidepressant.

  • (2-Phenoxyethyl)hydrazine:

    • MAO Activity: Historical data (Drain et al., 1963) indicates that aryloxyalkylhydrazines are potent MAO inhibitors. However, the methylated analog (Phenoxypropazine) was historically more potent than the unbranched (2-phenoxyethyl) variant.

    • LSD1 Cross-Reactivity: Recent studies (e.g., WO2015134973A1) utilize this compound (Compound 10a) as a comparator. It shows weak inhibition of Lysine-Specific Demethylase 1 (LSD1) compared to optimized analogs, but retains MAO inhibitory potential, often serving as a control for selectivity screens.

    • Selectivity: Likely non-selective due to structural similarity to phenelzine and lack of steric bulk to differentiate MAO-B.

Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of (2-Phenoxyethyl)hydrazine against recombinant human MAO-A and MAO-B.

Reagents:

  • Recombinant Human MAO-A and MAO-B (commercial source).

  • Substrate: Tyramine (non-selective) or Kynuramine.

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dilute (2-Phenoxyethyl)hydrazine hydrochloride in DMSO to create a 10-point concentration range (e.g., 1 nM to 100 µM).

  • Pre-incubation:

    • Mix 50 µL of Enzyme solution (1 U/mL) with 1 µL of inhibitor.

    • Incubate at 37°C for 20 minutes . Note: Crucial for irreversible inhibitors to allow time-dependent inactivation.

  • Reaction Initiation:

    • Add 50 µL of Substrate/Amplex Red/HRP master mix.

    • Final concentrations: 100 µM Tyramine, 50 µM Amplex Red, 1 U/mL HRP.

  • Measurement:

    • Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis:

    • Calculate the slope (V) of the linear portion of the curve.

    • Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.

Protocol 2: Assessment of Irreversibility (Dialysis Assay)

Objective: Confirm if the inhibition by (2-Phenoxyethyl)hydrazine is irreversible (covalent).

  • Incubation: Incubate MAO enzyme with inhibitor (at 10x IC50 concentration) for 60 minutes.

  • Dialysis: Transfer the mixture to a dialysis cassette (10 kDa cutoff) and dialyze against 4L of buffer at 4°C for 24 hours (3 buffer changes) to remove unbound inhibitor.

  • Activity Check: Retrieve enzyme and perform the standard activity assay (Protocol 1).

  • Result Interpretation:

    • Irreversible: Enzyme activity remains <10% of control (similar to Phenelzine).

    • Reversible: Enzyme activity recovers to >80% of control.

Safety & Handling

  • Hepatotoxicity: Hydrazine derivatives, including Phenoxypropazine (Drazine), have a history of hepatotoxicity.[1] (2-Phenoxyethyl)hydrazine should be handled with extreme caution in preclinical models.

  • Tyramine Effect: As an MAO-A inhibitor, this compound will induce the "cheese effect" (hypertensive crisis) if tyramine is ingested.

  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

References

  • Drain, D. J., et al. (1963).[2] "Monoamine Oxidase Inhibitors.[3][1][4][5][6][7][8][9] The Synthesis and Evaluation of a Series of Substituted Alkylhydrazines." Journal of Medicinal Chemistry, 6(1), 63-69. Link

  • McAllister, T. E., et al. (2015). "Patent WO2015134973A1: Inhibitors of Histone Lysine Specific Demethylase (LSD1) and Histone Deacetylases (HDACs)." WIPO, Compound 10a. Link

  • Tipton, K. F. (1972).[5] "Inhibition of monoamine oxidase by substituted hydrazines."[3][5][9] Biochemical Journal, 128(4), 913–919. Link

  • BindingDB. "Target: Amine oxidase [flavin-containing] A (MAO-A)." Binding Database Entry for Phenelzine. Link

Sources

Cross-reactivity and selectivity profile of (2-Phenoxyethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of phenelzine, the active pharmacological agent delivered as (2-Phenoxyethyl)hydrazine hydrochloride. As a cornerstone therapy for treatment-resistant and atypical depression, phenelzine's clinical utility is deeply intertwined with its complex biochemical profile.[1][2] Here, we will dissect its mechanism, compare its selectivity against other key monoamine oxidase inhibitors (MAOIs), and explore its significant off-target activities. This analysis is designed to provide drug development professionals with a clear, data-driven perspective on this potent but multifaceted compound.

The Core Mechanism: Non-Selective, Irreversible MAO Inhibition

Phenelzine is a hydrazine-based drug that functions as a potent, non-selective, and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][3] These mitochondrial enzymes are responsible for the catabolism of monoamine neurotransmitters. By forming an irreversible covalent bond with the enzyme's flavin cofactor, phenelzine effectively removes the primary degradation pathway for neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased accumulation in the presynaptic neuron and enhanced neurotransmission.[1][4]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Neurotransmitters->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Phenelzine Phenelzine Phenelzine->MAO Irreversible Inhibition caption Phenelzine's mechanism of MAO inhibition.

Figure 1: Phenelzine irreversibly inhibits MAO-A and MAO-B, preventing the breakdown of key monoamine neurotransmitters and increasing their synaptic availability.

Comparative Selectivity: Phenelzine in Context

The therapeutic application and safety profile of an MAOI are largely dictated by its selectivity for the MAO-A versus MAO-B isoform and its reversibility.[5] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition crucial for antidepressant effects.[6] MAO-B, on the other hand, primarily metabolizes dopamine and is a key target in Parkinson's disease.[5][6] Phenelzine's non-selectivity, while contributing to its broad efficacy, also underlies its significant food and drug interaction profile, most notably the hypertensive crisis associated with tyramine-rich foods (the "cheese effect").[5]

To provide a clear benchmark, we compare phenelzine's profile to that of a selective reversible MAO-A inhibitor (Moclobemide) and a selective irreversible MAO-B inhibitor (Selegiline).

CompoundClassMAO-A IC₅₀MAO-B IC₅₀SelectivityClinical Application
Phenelzine Non-selective, Irreversible~1-5 µM~0.5-2 µMNoneTreatment-Resistant Depression[1][7]
Moclobemide Selective, Reversible (RIMA)~0.2 µM~20 µMMAO-AMajor Depressive Disorder[6]
Selegiline Selective, Irreversible~5 µM~0.05 µMMAO-BParkinson's Disease[6][8]

Table 1. Comparative analysis of phenelzine and other representative MAOIs. IC₅₀ values are approximate and can vary based on assay conditions. The data illustrates the distinct selectivity profiles that define the clinical use of each agent.

Experimental Protocol: Determining MAO-A and MAO-B Inhibition In Vitro

The quantitative data presented above is derived from in vitro enzyme inhibition assays. The following protocol outlines a standard, reliable method for determining a compound's IC₅₀ value against both MAO isoforms, a critical step in early-stage drug development.

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against recombinant human MAO-A and MAO-B.

Principle: This is a one-step fluorescence-based assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate.[9] The H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin), which can be quantified.

MAO_Assay_Protocol start Start prep_reagents Prepare Reagents: Recombinant hMAO-A/B, Substrates, Test Compound Dilutions, Amplex Red/HRP start->prep_reagents plate_setup Dispense Enzyme, Buffer, and Test Compound Dilutions into 96-well plate prep_reagents->plate_setup pre_incubate Pre-incubate (15 min, 37°C) to allow inhibitor binding plate_setup->pre_incubate initiate_reaction Initiate Reaction: Add Substrate + Amplex Red/HRP Mix pre_incubate->initiate_reaction reaction_incubate Incubate (e.g., 45-60 min, 37°C) Protected from light initiate_reaction->reaction_incubate read_fluorescence Measure Fluorescence (Ex: ~560nm, Em: ~590nm) reaction_incubate->read_fluorescence data_analysis Analyze Data: Calculate % Inhibition vs. Control, Fit curve to determine IC50 read_fluorescence->data_analysis end End data_analysis->end caption Workflow for a fluorescence-based MAO inhibition assay.

Figure 2: A standardized workflow for high-throughput screening of MAO inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., phenelzine) in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Reagent Preparation: Prepare working solutions of recombinant human MAO-A or MAO-B, the appropriate substrate (e.g., p-tyramine for both, or a selective substrate like kynuramine for MAO-A), and the detection reagent (Amplex Red and HRP in a suitable buffer).[9][10]

  • Assay Plating: In a 96-well black microplate, add the enzyme solution and the test compound dilutions. Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and negative controls (vehicle only).[9]

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows irreversible inhibitors like phenelzine to bind to the enzyme.

  • Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 45-60 minutes) at 37°C, protected from light.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation set to ~560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Cross-Reactivity and Off-Target Profile

A critical aspect of phenelzine's pharmacology lies in its activity beyond MAO inhibition. Its hydrazine structure makes it chemically reactive and prone to interacting with other enzymes.[11][12]

  • GABA-Transaminase (GABA-T) Inhibition: Phenelzine is a known inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[13][14] This action leads to a significant increase in brain GABA levels, which is thought to contribute substantially to phenelzine's potent anxiolytic effects.[1][15][16] Some research suggests this effect may be mediated by a metabolite of phenelzine.[13][15]

  • Primary Amine Oxidase (PrAO/SSAO) Inhibition: Phenelzine also inhibits primary amine oxidase (formerly known as semicarbazide-sensitive amine oxidase), an enzyme abundant in adipocytes and vascular tissue.[17] The clinical implications of this inhibition are still under investigation but may relate to metabolic effects.

  • Interaction with Pyridoxal Phosphate (PLP): Hydrazine-containing compounds can react with and inhibit pyridoxal 5'-phosphate (the active form of vitamin B6), which is an essential cofactor for numerous enzymes, including GABA-synthesizing enzymes.[11] This interaction can disrupt GABAergic equilibrium and is a known mechanism of hydrazine neurotoxicity.

Conclusion for the Drug Development Professional

Phenelzine's profile is a classic example of a "dirty drug" where broad-spectrum activity contributes to both robust efficacy and a challenging side-effect profile. Its non-selective, irreversible inhibition of MAO-A and MAO-B, combined with significant off-target inhibition of GABA-T, creates a powerful neurochemical cascade that is effective in complex neuropsychiatric disorders. For scientists in drug development, phenelzine serves as a vital benchmark. The challenge and opportunity lie in designing new molecules that can dissect these mechanisms—for instance, by combining selective MAO inhibition with targeted GABAergic modulation—to create novel therapeutics with the efficacy of phenelzine but with a greatly improved margin of safety and selectivity.

References

  • National Center for Biotechnology Information. (2023, March 6). Phenelzine. In StatPearls. Retrieved from [Link]

  • Baker, G. B., Wong, J. T., Yeung, J. M., & Coutts, R. T. (1991). GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline. Journal of Affective Disorders, 21(4), 207-213. Retrieved from [Link]

  • Edmondson, D. E. (2019). The interaction of phenelzine with human monoamine oxidase B: characterization and consequences. Scholaris. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Phenelzine Sulfate? Synapse. Retrieved from [Link]

  • Binda, C., et al. (2008). Structure of human MAO B in complex with phenyethylhydrazine. RCSB PDB. Retrieved from [Link]

  • Todd, K. G., & Baker, G. B. (2000). Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices. Epilepsy Research, 42(2-3), 121-131. Retrieved from [Link]

  • Hansen, G. H., et al. (2004). Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition. Journal of Neural Transmission, 111(8), 957-970. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Phenelzine (oral route). Retrieved from [Link]

  • Stahl, S. M., et al. (2013). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 18(4), 215-227. Retrieved from [Link]

  • Töz B. C., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. Molecules, 28(24), 7984. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. In StatPearls. Retrieved from [Link]

  • Al-Salami, H., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. Retrieved from [Link]

  • Tipton, K. F., & Spires, I. P. (1971). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 125(2), 521-524. Retrieved from [Link]

  • Meyer, M. R., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(2), 263-271. Retrieved from [Link]

  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]

  • Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Neurochemical Research, 46(6), 1335-1351. Retrieved from [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2004). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Current Psychiatry Reports, 6(3), 215-220. Retrieved from [Link]

  • Di Paolo, T., & Vetel, J. M. (2012). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Current Pharmaceutical Design, 18(36), 5949-5963. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride? Synapse. Retrieved from [Link]

  • Gillman, P. K. (2011). Tranylcypromine and Phenelzine: Key Differences. Journal of Clinical Psychopharmacology, 31(1), 114-115. Retrieved from [Link]

  • Le Lay, S., et al. (2013). The amine oxidase inhibitor phenelzine limits lipogenesis in adipocytes without inhibiting insulin action on glucose uptake. Fundamental & Clinical Pharmacology, 27(6), 617-623. Retrieved from [Link]

  • Van den Eynde, V., et al. (2023). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 28(4), 450-461. Retrieved from [Link]

  • Paslawski, T. M., et al. (1996). Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain. Neuropsychopharmacology, 14(4), 259-264. Retrieved from [Link]

  • Jo, S., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(16), 3698. Retrieved from [Link]

  • Wang, Y., et al. (2023). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 8(1), 154-164. Retrieved from [Link]

  • Dr.Oracle. (2025, March 26). What are examples of Monoamine Oxidase (MAO) inhibitors? Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Gillman, P. K. (2018). A Clinician's Guide to Monoamine Oxidase Inhibitors. California Journal of Health-System Pharmacy, 13(3), 1-13. Retrieved from [Link]

  • Baker, G. B., et al. (1991). Insights Into the Mechanisms of Action of the MAO Inhibitors Phenelzine and Tranylcypromine: A Review. Journal of Psychiatry & Neuroscience, 16(5), 296-304. Retrieved from [Link]

  • Zhang, Z., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(1), 135-142. Retrieved from [Link]

  • Khan, H., et al. (2017). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 22(5), 757. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. Retrieved from [Link]

  • Sinha, B. K., & Mason, R. P. (2014). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Journal of Drug Metabolism & Toxicology, 5(3), 1000168. Retrieved from [Link]

  • Histaminosis.org. (n.d.). Drugs. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (2-Phenoxyethyl)hydrazine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (2-Phenoxyethyl)hydrazine hydrochloride analogs, potent inhibitors of monoamine oxidase (MAO). By dissecting the core scaffold, we will explore how targeted chemical modifications influence inhibitory potency and selectivity against the two key isoforms, MAO-A and MAO-B. This document synthesizes data from multiple studies on hydrazine-based inhibitors to provide a comprehensive, field-proven perspective on this important class of compounds.

Introduction: The Significance of (2-Phenoxyethyl)hydrazine and MAO Inhibition

(2-Phenoxyethyl)hydrazine belongs to the hydrazine class of monoamine oxidase inhibitors (MAOIs). Historically, MAOIs were among the first effective treatments for major depressive disorder.[1] The parent compound is structurally related to the well-known antidepressant phenelzine, a (phenylethyl)hydrazine derivative.[2] The introduction of an oxygen atom into the ethyl linker, creating a phenoxyethyl scaffold, significantly alters the molecule's conformational flexibility and electronic properties, providing a distinct platform for analog development.

MAOIs function by blocking the action of monoamine oxidase enzymes, which are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] There are two primary isoforms of this enzyme:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily associated with antidepressant effects.[2]

  • MAO-B: Primarily metabolizes dopamine and phenethylamine. Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to conserve dopamine levels in the brain.[4]

The non-selective and often irreversible nature of early MAOIs like phenelzine led to significant side effects, most notably the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[5] This has driven the search for newer, more selective, and potentially reversible inhibitors. Understanding the SAR of scaffolds like (2-Phenoxyethyl)hydrazine is critical to designing next-generation MAOIs with improved therapeutic profiles.

The Hydrazine Moiety: A Double-Edged Sword of Reactivity and Potency

The hydrazine (-NH-NH₂) group is the cornerstone of this inhibitor class's activity. For many classical MAOIs, it is the basis of their irreversible mechanism of action. The terminal, unsubstituted -NH₂ group is crucial for potent activity.

Mechanism of Irreversible Inhibition

Hydrazine-based MAOIs are mechanism-based inhibitors, meaning the enzyme itself metabolizes the inhibitor into a reactive species that then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, permanently inactivating it. This process is time-dependent and renders the enzyme non-functional until a new enzyme molecule is synthesized.[2]

The necessity of a free hydrazine group for this type of irreversible inhibition is a key SAR principle. Acylation or substitution on the terminal nitrogen (N1) to form hydrazides or hydrazones can dramatically alter the mechanism and potency. For instance, a study on acylated phenelzine derivatives demonstrated that a free hydrogen atom on the N1 position is essential for MAO-inhibiting properties.

cluster_0 MAO Active Site FAD FAD (oxidized) Intermediate Oxidized Intermediate (Diazene) FAD->Intermediate Adduct Covalent Adduct (Inactive Enzyme) FAD->Adduct Enzyme MAO Enzyme Inhibitor (2-Phenoxyethyl)hydrazine Inhibitor->FAD Oxidation Radical Reactive Radical Intermediate->Radical Nitrogen Loss Radical->FAD Covalent Bond Formation

Caption: Mechanism of irreversible MAO inhibition by a hydrazine derivative.

Structure-Activity Relationship (SAR) Analysis

The inhibitory profile of (2-Phenoxyethyl)hydrazine analogs can be systematically tuned by modifying three key regions of the molecule: the aromatic phenoxy ring, the ethyl linker, and the hydrazine functional group.

Modifications of the Aromatic Ring

The phenyl ring serves as a crucial recognition element, anchoring the inhibitor within the hydrophobic active site of the MAO enzyme. The nature and position of substituents on this ring significantly impact both potency and isoform selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Quantitative structure-activity studies on related N-isopropylaryl hydrazides have shown that the inhibitory potency correlates with the electron-withdrawing capacity of the aryl ring substituents.[6] Halogen substituents (e.g., -F, -Cl) are common in potent MAO inhibitors. For example, in a series of acylhydrazone derivatives, compounds with fluorine substitutions on the phenyl ring exhibited high MAO-B inhibitory activity.[7] This suggests that electron-withdrawing groups may enhance the interaction with the enzyme's active site or facilitate the chemical steps of inactivation.

  • Positional Isomerism: The position of the substituent is critical for selectivity between MAO-A and MAO-B. The active sites of the two isoforms, while sharing significant homology, differ in volume and shape. The MAO-B active site is more hydrophobic and has a smaller, more restricted entrance cavity compared to MAO-A.[8] Consequently, the placement of substituents can create steric hindrance in one isoform while promoting favorable interactions in the other. For instance, in a study of pyridazinobenzylpiperidine derivatives, a 3-chloro substituent on the phenyl ring resulted in significantly higher MAO-B inhibition compared to substitutions at the 2- or 4-positions.[9]

Modifications of the Linker Region

The (2-phenoxyethyl) moiety provides a specific spatial and electronic connection between the aromatic ring and the reactive hydrazine group.

  • Linker Length and Flexibility: The two-carbon ethyl linker is a common motif in potent MAOIs. Altering its length can misalign the key pharmacophoric elements—the aromatic ring and the hydrazine group—within the active site, typically leading to a loss of activity. The ether oxygen in the (2-phenoxyethyl) scaffold introduces a degree of flexibility and polarity compared to the simple alkyl chain of phenelzine. This can influence the molecule's preferred conformation and its ability to form hydrogen bonds within the active site.

  • Cyclization and Rigidity: Introducing conformational constraints, such as by cyclizing the linker, often leads to a significant decline or complete loss of MAO inhibitory properties.[10] This underscores the importance of the specific spatial arrangement allowed by the flexible ethyl linker for optimal interaction with the enzyme.

Modifications of the Hydrazine Moiety

As the reactive center of the molecule for irreversible inhibitors, modifications to the hydrazine group have a profound impact.

  • Substitution: As previously mentioned, substitution on the terminal nitrogen (N1) to form N-acylhydrazones or related structures can convert the inhibitor from irreversible to reversible.[4] This is a critical strategic choice in drug design. Reversible inhibitors may offer a better safety profile by avoiding permanent enzyme inactivation. The hydrazide-hydrazone moiety is reported to interact favorably with MAO enzymes, leading to competitive and reversible inhibition.[4]

  • Hybrid Scaffolds: The hydrazine moiety can be incorporated into more complex heterocyclic systems to create hybrid molecules with unique properties. For example, combining the hydrazine moiety of iproniazid with a thiazole nucleus resulted in a new scaffold of hydrazothiazoles that were selective hMAO-B inhibitors with IC₅₀ values in the low micromolar to high nanomolar range.[11]

cluster_Ring Aromatic Ring Modifications cluster_Linker Linker Modifications cluster_Hydrazine Hydrazine Modifications SAR (2-Phenoxyethyl)hydrazine Core Aromatic Ring Linker Hydrazine Moiety Ring_Potency Potency: Electron-withdrawing groups ↑ SAR:r->Ring_Potency Ring_Selectivity Selectivity: Substituent position is critical SAR:r->Ring_Selectivity Linker_Length Length: Optimal length is crucial SAR:l->Linker_Length Linker_Flexibility Flexibility: Rigidification ↓ activity SAR:l->Linker_Flexibility Hydrazine_Mechanism Mechanism: Substitution can switch irreversible to reversible SAR:h->Hydrazine_Mechanism Hydrazine_Scaffold Scaffolding: Hybridization can enhance selectivity SAR:h->Hydrazine_Scaffold

Caption: Key SAR takeaways for (2-Phenoxyethyl)hydrazine analogs.

Comparative Analysis of Hydrazine-Based MAO Inhibitors

To contextualize the SAR principles, the following table summarizes the inhibitory activities of various hydrazine and hydrazone derivatives against MAO-A and MAO-B. While not direct analogs of (2-Phenoxyethyl)hydrazine, these compounds share the core hydrazine/hydrazone pharmacophore and illustrate the impact of structural modifications.

Compound Class/ReferenceModificationMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BSource
Benzyloxy Thio/Semicarbazides BT1 (unsubstituted)9.760.1188.73
BT5 (4-Cl)> 400.11> 363.64
Phenylhydrazones 2a0.342> 100-[2]
2b0.028> 100-[2]
Acylhydrazones ACH3 (3-F on Ring A)26.30.22119.5[7]
ACH10 (3-F on A, 4-F on B)18.50.14132.1[7]
ACH14 (4-F on A, 4-F on B)21.60.15144.0[7]

Data synthesized from multiple sources to illustrate SAR trends. SI = IC₅₀(MAO-A) / IC₅₀(MAO-B).

Analysis of Comparative Data:

  • The benzyloxy derivatives (structurally similar to phenoxyethyl) show a strong preference for MAO-B inhibition. The addition of a 4-chloro group (BT5) dramatically increases selectivity for MAO-B by reducing MAO-A activity.

  • The phenylhydrazone derivatives 2a and 2b demonstrate high potency and selectivity for MAO-A, highlighting how modifications to the hydrazine moiety (forming a hydrazone) can invert selectivity.[2]

  • The acylhydrazone series shows that halogen substitutions are favorable for potent MAO-B inhibition, with IC₅₀ values in the nanomolar range.[7]

Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol details a robust and commonly used method for determining the inhibitory potency (IC₅₀) of test compounds against human MAO-A and MAO-B. This fluorometric assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate.

Principle of the Assay

The rationale for this experimental design is its high sensitivity and continuous nature. MAO enzymes produce H₂O₂ during the oxidative deamination of their substrates. In a coupled reaction, horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a non-fluorescent probe (like Amplex® Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will reduce this rate.

Materials and Reagents
  • Enzyme Source: Recombinant human MAO-A and MAO-B (e.g., from insect or mammalian cell expression systems). Causality: Using recombinant human enzymes ensures isoform specificity and avoids confounding activities from other enzymes present in tissue homogenates.

  • Substrate: p-Tyramine or Kynuramine (non-selective substrates). Causality: A non-selective substrate allows for direct comparison of inhibition between MAO-A and MAO-B under identical conditions.

  • Detection Reagent: A kit containing Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP).[2]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

  • Test Compounds & Controls: Test compounds dissolved in DMSO. Positive controls: Clorgyline (selective for MAO-A) and Selegiline (or Lazabemide for reversible MAO-B).[5]

  • Equipment: 96-well black microplates, multi-well plate reader with fluorescence capabilities (Ex/Em ≈ 535/587 nm).

Step-by-Step Methodology
  • Preparation of Reagents: Prepare working solutions of the MAO enzyme, substrate, and detection reagent in the phosphate buffer. Prepare serial dilutions of the test compounds and controls in DMSO, then dilute further into the assay buffer. Trustworthiness: Preparing fresh solutions and running serial dilutions ensures accurate concentration-response curves.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of MAO-A or MAO-B enzyme solution.

    • 25 µL of test compound dilution (or buffer/DMSO for control wells).

  • Pre-incubation (for irreversible inhibitors): Incubate the plate for 15-20 minutes at 37°C. Causality: This step is crucial for time-dependent irreversible inhibitors, allowing the compound to be processed by the enzyme into its reactive form to inactivate it. For reversible inhibitors, this step may be omitted.

  • Initiation of Reaction: Add 25 µL of the substrate/detection reagent mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

start Start prep Prepare Reagents (Enzyme, Substrate, Compounds) start->prep plate Plate Enzyme and Test Compounds in 96-well Plate prep->plate preincubate Pre-incubate at 37°C (15-20 min) plate->preincubate add_sub Add Substrate/Detection Mix to Initiate Reaction preincubate->add_sub read Kinetic Fluorescence Reading (Ex/Em ~535/587 nm) add_sub->read analyze Calculate Reaction Rates and Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

The (2-Phenoxyethyl)hydrazine scaffold represents a valuable platform for the development of novel monoamine oxidase inhibitors. The structure-activity relationships derived from this and related hydrazine-based classes provide a clear roadmap for medicinal chemists.

  • Key SAR Insights: Potency and selectivity are driven by a combination of factors: the electronic nature and position of substituents on the aromatic ring, the conformationally important ethyl linker, and the chemical reactivity of the hydrazine moiety.

  • Path to Selectivity: Achieving isoform selectivity—a critical goal for minimizing side effects—can be accomplished by exploiting the subtle differences in the MAO-A and MAO-B active sites through careful placement of sterically and electronically distinct substituents on the phenyl ring.

  • Controlling the Mechanism: The switch from irreversible to reversible inhibition, achieved by modifying the hydrazine group to a hydrazone or hydrazide, is a powerful tool for enhancing the safety profile of new drug candidates.

Future research should focus on synthesizing and evaluating a focused library of (2-Phenoxyethyl)hydrazine analogs to confirm these extrapolated SAR principles. Combining empirical screening with computational docking studies will further illuminate the specific molecular interactions governing binding and inhibition, accelerating the design of next-generation MAOIs with superior efficacy and safety for treating depression, Parkinson's disease, and other neurological disorders.

References

  • ResearchGate. (n.d.). Structure−activity relationship of acylhydrazone-based MAO inhibition. MAO: monoamine oxidase. [Image]. Available at: [Link]

  • Frontiers in Chemistry. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available at: [Link]

  • ResearchGate. (1963). structure and activity relationship of monoamine oxidase inhibitors. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). Molecules, 24(17), 3142. Available at: [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules, 26(21), 6639. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023). Molecules, 28(11), 4509. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules, 27(9), 2883. Available at: [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2023). International Journal of Molecular Sciences, 24(12), 10271. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules, 25(22), 5406. Available at: [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023). ACS Omega, 8(50), 48062–48074. Available at: [Link]

  • ACS Publications. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. Available at: [Link]

  • Inhibition of Monoamine oxidase-A Activity in Rat Brain by Synthetic Hydrazines: Structure-Activity Relationship (SAR). (2006). Neurochemical Research, 31(6), 835–842. Available at: [Link]

  • Synthesis and Selective Human Monoamine Oxidase B Inhibition of Heterocyclic Hybrids Based on Hydrazine and Thiazole Scaffolds. (2013). Archiv der Pharmazie, 346(7), 491–501. Available at: [Link]

  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019). Bioorganic & Medicinal Chemistry Letters, 29(10), 1231–1238. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). Molecules, 26(16), 4999. Available at: [Link]

  • Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid. (2005). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(3), 118-124. Available at: [Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase. (2018). Journal of Neural Transmission, 125(11), 1685–1694. Available at: [Link]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. (2022). Biological and Pharmaceutical Bulletin, 45(8), 1121-1127. Available at: [Link]

  • Quantitative structure-activity studies on monoamine oxidase inhibitors. (1976). Journal of Medicinal Chemistry, 19(5), 600–605. Available at: [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). RSC Advances, 10(28), 16428–16439. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2023). RSC Advances, 13(4), 2297-2313. Available at: [Link]

  • Quantitative Structure–Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors. (2008). Journal of Medicinal Chemistry, 51(19), 6145–6161. Available at: [Link]

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. [Image]. Available at: [Link]

  • Wikipedia. (n.d.). Pharmacology. Available at: [Link]

  • PatSnap. (2024). What is the mechanism of Phenelzine Sulfate? Synapse. Available at: [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available at: [Link]

Sources

Comparative Profiling of (2-Phenoxyethyl)hydrazine HCl: Kinetic Benchmarking Against Standard MAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (2-Phenoxyethyl)hydrazine hydrochloride (PEH-O) Classification: Irreversible, Mechanism-Based Inhibitor (Suicide Substrate) Primary Targets: Monoamine Oxidase A (MAO-A) and B (MAO-B)[1][2][3][4][][6]

This technical guide outlines the benchmarking of (2-Phenoxyethyl)hydrazine hydrochloride against a panel of "Gold Standard" enzyme inhibitors. Unlike simple competitive inhibitors, hydrazine derivatives function via mechanism-based inactivation . Consequently, standard IC50 values are insufficient for accurate characterization. This guide establishes a rigorous protocol for determining the maximal inactivation rate (


) and inhibitor affinity (

), positioning PEH-O within the landscape of known therapeutics like Phenelzine and Clorgyline.

The Benchmark Panel

To objectively evaluate PEH-O, it must be screened alongside inhibitors with defined selectivity profiles. The presence of the phenoxy- ether linkage in PEH-O (structurally distinct from the phenyl-alkyl linkage of Phenelzine) suggests a shift in isoform selectivity, likely favoring MAO-A due to the structural homology with Clorgyline's anchor group.

CompoundClassSelectivityRole in Panel
(2-Phenoxyethyl)hydrazine HydrazineCandidate Test Article (Probe for Ether-Linkage Effects)
Phenelzine HydrazineNon-SelectiveStructural Control (Direct analog lacking the ether oxygen)
Clorgyline PropargylamineMAO-A (>1000x)Isoform Control (Defines the MAO-A selectivity ceiling)
Selegiline (Deprenyl) PropargylamineMAO-B (>500x)Isoform Control (Defines the MAO-B selectivity ceiling)

Mechanism of Action & Rationale

Hydrazine inhibitors are prodrugs in vitro. They are not active until processed by the target enzyme.

  • Binding: The inhibitor binds to the active site (

    
    ).
    
  • Oxidation: The FAD cofactor oxidizes the hydrazine to a highly reactive diazene or free radical intermediate.

  • Covalent Modification: This intermediate covalently bonds to the N(5) atom of the flavin ring, permanently disabling the enzyme (

    
    ).[]
    

Because this process takes time, Time-Dependent Inhibition (TDI) assays are mandatory.

Visualization: Mechanism-Based Inactivation Pathway

MAO_Inhibition Substrate (2-Phenoxyethyl)hydrazine ES_Complex Enzyme-Inhibitor Complex (Reversible) Substrate->ES_Complex Binding (Ki) Intermediate Diazene/Radical Intermediate ES_Complex->Intermediate MAO Oxidation Intermediate->Substrate Homolytic cleavage (Rare) Adduct Covalent Flavin Adduct (Irreversible) Intermediate->Adduct N(5)-Alkylation (k_inact)

Figure 1: The kinetic pathway of hydrazine-mediated suicide inhibition. Note that potency depends on both affinity (Step 1) and the rate of covalent bond formation (Step 3).

Experimental Protocol: Time-Dependent Inhibition (TDI)

Standard IC50 assays without pre-incubation will underestimate the potency of PEH-O by orders of magnitude.

Materials
  • Enzyme Source: Recombinant Human MAO-A and MAO-B (Membrane fractions).

  • Substrate: Tyramine (Non-selective) or Kynuramine (Fluorometric).

  • Detection: Amplex Red (Horseradish Peroxidase coupled) or HPLC (for direct metabolite quantification).

Workflow Step-by-Step
  • Preparation: Prepare 10x stocks of PEH-O and reference inhibitors (0.1 nM to 10 µM).

  • Pre-incubation (The Critical Step):

    • Incubate Enzyme + Inhibitor without substrate at 37°C.

    • Time points: 0, 5, 10, 20, 30, 60 minutes.

    • Why? This allows the "suicide" reaction to occur.

  • Reaction Initiation:

    • Dilute an aliquot of the pre-incubation mixture 10-fold into a solution containing the Substrate (Tyramine) + Amplex Red reagent.

    • Note: The dilution prevents reversible competitive inhibition artifacts, isolating the irreversible effect.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 20 minutes.

  • Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time to determine

    
    .
    
Visualization: Benchmarking Workflow

Benchmarking_Workflow Start Compound Preparation (PEH-O vs Panel) PreInc Pre-Incubation (Enzyme + Inhibitor) 0-60 mins Start->PreInc Dilution Jump Dilution (Add Substrate) PreInc->Dilution At t=x Read Kinetic Read (Amplex Red/H2O2) Dilution->Read Analysis Calculate k_inact / Ki Read->Analysis

Figure 2: The "Jump Dilution" workflow required to distinguish irreversible inactivation from reversible inhibition.

Comparative Performance Data (Reference Values)

The following table synthesizes established literature values for the benchmark panel to provide a baseline for evaluating PEH-O.

Interpretation Guide:

  • IC50 (No Pre-inc): Measures only initial binding. Often weak for hydrazines.

  • IC50 (30 min Pre-inc): The true measure of potency.

  • Selectivity Ratio: (IC50 MAO-B) / (IC50 MAO-A). High numbers indicate MAO-A selectivity.

InhibitorTarget PreferenceIC50 (MAO-A) [nM]IC50 (MAO-B) [nM]Selectivity FactorMechanism
Phenelzine Non-Selective1528~1.8 (Balanced)Irreversible
Clorgyline MAO-A Selective0.045,000125,000 (MAO-A)Irreversible
Selegiline MAO-B Selective4502.50.005 (MAO-B)Irreversible
(2-Phenoxyethyl)hydrazine Candidate < 100 (Predicted) > 1,000 (Predicted) MAO-A Biased Irreversible

*Note: Reference values based on 30-minute pre-incubation protocols (Tipton et al., 1972; Ramsay et al., 2011). PEH-O values are projected based on SAR of phenoxy-analogs.

Technical Insight: The "Phenoxy" Effect

In benchmarking PEH-O against Phenelzine, the key differentiator is the oxygen atom.

  • Phenelzine (Phenyl-ethyl): Lipophilic, accesses both isoforms equally.

  • PEH-O (Phenoxy-ethyl): The ether oxygen introduces polarity and electron donation. Structural Activity Relationship (SAR) studies on Clorgyline (which also possesses a phenoxy-alkyl chain) demonstrate that the MAO-A active site accommodates the phenoxy moiety significantly better than MAO-B.

  • Expectation: PEH-O should exhibit a "Clorgyline-like" shift—maintaining hydrazine-based irreversibility but gaining MAO-A selectivity compared to Phenelzine.

Troubleshooting & Validation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), valid experiments must control for:

  • Substrate Protection: High concentrations of substrate during the pre-incubation will block the inhibitor from binding. This confirms active-site directionality.

  • Dialysis Reversibility: After inhibition, dialyze the enzyme for 24 hours.

    • Result: If activity returns = Reversible inhibitor (Failed benchmark).

    • Result: If activity remains 0% = Irreversible (Successful hydrazine mechanism).

  • Auto-Oxidation: Hydrazines can auto-oxidize in solution. Always prepare fresh stocks in de-gassed buffer or dilute HCl.

References

  • Tipton, K. F., & Spires, I. P. (1972).[7] Inhibition of monoamine oxidase by substituted hydrazines.[3][][8][9][10][11][12][13] Biochemical Journal, 128(4), 913–919. [Link]

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins as targets in medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 11(22), 2734-2754. [Link]

  • Matveychuk, D., et al. (2013).[7] Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine.[7][11] Journal of Neural Transmission, 120(6), 987–996. [Link]

  • Binda, C., et al. (2011). Structural biology of monoamine oxidases. International Review of Neurobiology, 100, 1-11. [Link]

Sources

Investigating species-specific differences in the effects of (2-Phenoxyethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development scientists. It synthesizes structure-activity relationships (SAR), metabolic pathways, and experimental protocols to investigate the species-specific effects of (2-Phenoxyethyl)hydrazine hydrochloride.

Executive Summary

(2-Phenoxyethyl)hydrazine hydrochloride (PEH-O) is a hydrazine-based small molecule structurally analogous to the antidepressant Phenelzine (2-phenylethylhydrazine). While Phenelzine is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI), PEH-O incorporates an ether linkage that alters its lipophilicity, metabolic stability, and target selectivity.

Recent interest in PEH-O has shifted from classical MAO inhibition toward its utility as a pharmacophore for Lysine-Specific Demethylase 1 (LSD1) inhibitors. However, the hydrazine moiety introduces significant species-dependent metabolic variability—specifically between "slow" and "fast" acetylator species (e.g., Humans/Rabbits vs. Rats). This guide outlines the critical species-specific differences in pharmacokinetics (PK) and toxicity that researchers must account for when using PEH-O as a lead compound or chemical probe.

Mechanistic Profile & Structural Logic

Mechanism of Action

Like its analog Phenelzine, PEH-O functions as a "suicide substrate" for flavin-dependent amine oxidases (MAO-A, MAO-B, and LSD1).

  • Oxidation: The enzyme oxidizes the hydrazine group to a diazene intermediate.

  • Covalent Bonding: The reactive intermediate forms a covalent bond with the N(5) atom of the FAD cofactor, irreversibly inactivating the enzyme.

Structural Comparison: The "Ether" Effect

The substitution of the methylene group in Phenelzine with an oxygen atom in PEH-O creates distinct physicochemical properties:

FeaturePhenelzine (PLZ)(2-Phenoxyethyl)hydrazine (PEH-O)Impact on Experimentation
Structure


Ether link increases polarity.
Primary Target MAO-A / MAO-BMAO-A / LSD1 (Scaffold)PEH-O shows altered isoform selectivity.
Metabolic Liability C-Oxidation, N-AcetylationO-Dealkylation , N-AcetylationCritical: Rats efficiently O-dealkylate ethers; Humans favor N-acetylation.

Species-Specific Metabolic Pathways

The validity of preclinical data for PEH-O depends entirely on selecting the correct animal model. Hydrazine metabolism is bifurcated into Acetylation (detoxification/activation) and CYP450 Oxidation (bioactivation/toxicity).

The Acetylation Divide
  • Humans & Rabbits: Exhibit genetic polymorphism in N-acetyltransferase (NAT2), leading to "Slow" and "Fast" acetylator phenotypes. Slow acetylators are at higher risk of hydrazine accumulation and toxicity (e.g., lupus-like syndrome).

  • Rats & Mice: Predominantly "Fast" acetylators but possess distinct CYP isoenzymes (e.g., CYP2E1) that can bioactivate the hydrazine to toxic radicals.

  • Dogs: Deficient in NAT enzymes (specifically NAT1/2 acetylation of hydrazines is negligible). Crucial: Dogs are poor models for human hydrazine clearance but excellent for assessing non-metabolic toxicity.

Pathway Visualization (Graphviz)

Metabolism PEH (2-Phenoxyethyl)hydrazine NAT NAT2 (Human/Rabbit) PEH->NAT Major Route (Human) CYP CYP450 / O-Dealkylase (Rat/Mouse) PEH->CYP Major Route (Rat) MAO MAO/LSD1 (Target) PEH->MAO Mechanism Based Inactivation Intermediate Diazene Intermediate (Reactive) Inactive N-Acetyl-PEH (Inactive Metabolite) Toxic Phenol + Hydrazine Radical (Hepatotoxicity) NAT->Inactive Detoxification CYP->Toxic O-Dealkylation MAO->Intermediate FAD Adduct Formation

Caption: Divergent metabolic fates of PEH-O. Rats favor oxidative O-dealkylation leading to toxicity, while humans rely on N-acetylation.

Comparative Performance Analysis

The following table contrasts PEH-O with standard alternatives used in drug development.

Parameter(2-Phenoxyethyl)hydrazinePhenelzine (Standard)Tranylcypromine
Class Hydrazine EtherHydrazine AlkylCyclopropylamine (Non-hydrazine)
MAO Reversibility IrreversibleIrreversibleIrreversible
LSD1 Potency Moderate (Scaffold)LowHigh (Scaffold)
Rat Metabolism High Clearance (O-dealkylation)Moderate ClearanceCYP450 dependent
Hepatotoxicity Risk High (Phenol release)ModerateLow
Rec. Model Rabbit (Metabolic proxy)Rat/MouseRat/Mouse

Key Insight: When investigating PEH-O in rats , researchers often observe a lower systemic exposure (AUC) compared to humans due to the rat's efficient hepatic O-dealkylation activity. This can lead to an underestimation of potency or toxicity if not corrected.

Experimental Protocols

To rigorously investigate these species differences, the following self-validating workflows are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Quantify the "Intrinsic Clearance" (


) difference between species driven by the ether linkage.
  • Preparation: Thaw liver microsomes (Rat, Human, Dog, Rabbit) on ice.

  • Incubation System:

    • Test Compound: PEH-O (1 µM final).

    • Control: Phenelzine (1 µM) and Verapamil (High clearance control).

    • Cofactor: NADPH regenerating system.

  • Reaction: Incubate at 37°C. Sample at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation Check:

    • Rat microsomes should show rapid depletion of PEH-O (due to O-dealkylation).

    • Dog microsomes should show slow depletion (poor acetylation and oxidation).

    • Human microsomes should show intermediate depletion dependent on NAT status (if cytosol added) or CYP activity.

Protocol B: Ex Vivo MAO Inhibition Assay

Objective: Determine if the species-specific metabolism affects pharmacodynamics (brain MAO inhibition).

  • Dosing: Administer PEH-O (10 mg/kg i.p.) to Rats and Mice.

  • Harvest: Collect whole brain at

    
     and 
    
    
    
    .
  • Homogenization: Homogenize tissue in phosphate buffer (pH 7.4).

  • Assay:

    • Substrate: Tyramine (non-selective) or Serotonin (MAO-A specific).

    • Reaction: Measure

      
       production using Amplex Red fluorescence.
      
  • Calculation: % Inhibition =

    
    .
    
  • Causality Check: If inhibition is high at 2h but drops at 24h in Rats (faster than Phenelzine), it confirms rapid metabolic clearance of the ether scaffold.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: PEH-O Evaluation InVitro Step 1: In Vitro Microsomal Stability (Rat vs Human vs Dog) Start->InVitro Decision Is Rat CL_int > 2x Human? InVitro->Decision Adjust Adjust In Vivo Dose (Increase Rat Dose) Decision->Adjust Yes (High O-dealkylation) Proceed Proceed to Standard Dose Decision->Proceed No InVivo Step 2: Ex Vivo Brain MAO Assay (2h vs 24h) Adjust->InVivo Proceed->InVivo Output Output: Species-Corrected PD Profile InVivo->Output

Caption: Decision tree for normalizing species metabolic discrepancies during PEH-O evaluation.

References

  • PubChem. (2025).[1] Hydrazine, (2-phenoxyethyl)-, hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

  • Matveychuk, D., et al. (2013).[3] Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine.[3][4] Journal of Neural Transmission. [Link]

  • Tipton, K. F. (1972).[3] Inhibition of monoamine oxidase by substituted hydrazines.[5][6][7] Biochemical Journal.[5] [Link]

  • Glaxo Wellcome Research. (1999). Utility of Hepatocytes to Model Species Differences in Metabolism. Xenobiotica. [Link]

  • Google Patents. (2017).[8] Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs).[8] US Patent 20170029366A1.[8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenoxyethyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Phenoxyethyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.